3-(2-Thienyl)-D-alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62561-76-6 | |
| Record name | beta-2-Thienyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-2-THIENYL-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 3-(2-Thienyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thiophene ring. This modification imparts unique chemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. It is primarily recognized for its role as a phenylalanine antagonist, interfering with the metabolic pathways of this essential amino acid. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Structure and Properties
This compound, with the IUPAC name (2R)-2-amino-3-(thiophen-2-yl)propanoic acid, is a chiral molecule. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methyl group substituted with a thiophene ring at the 2-position. The "D" designation refers to the stereochemistry at the alpha-carbon.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its related isomers.
| Property | This compound | 3-(2-Thienyl)-L-alanine | 3-(2-Thienyl)-DL-alanine |
| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol | 171.22 g/mol | 171.22 g/mol |
| CAS Number | 62561-76-6[1] | 22951-96-8 | 2021-58-1[1] |
| Appearance | Off-white to brown solid | White to light yellow/orange powder/crystal[2] | Powder |
| Melting Point | Decomposes | 255-263 °C (decomposes) | 275-277 °C (decomposes)[3] |
| Solubility | Soluble in water (≥ 5 mg/mL) | Slightly soluble in water[4] | Data not available |
| Optical Activity [α]20/D | Data not available | -30.5 ± 1.5° (c=1% in H₂O) | Not applicable |
Spectroscopic Data
-
¹H-NMR: Expected signals would include a triplet for the β-proton, a doublet of doublets for the α-proton, and signals in the aromatic region corresponding to the protons on the thiophene ring.
-
¹³C-NMR: Carbon signals for the carboxylic acid, α-carbon, β-carbon, and the four distinct carbons of the thiophene ring are expected.
-
FT-IR: Characteristic peaks would be observed for the N-H stretching of the amine, C=O stretching of the carboxylic acid, and C-S stretching of the thiophene ring. PubChem provides access to FTIR spectra for the DL-racemic mixture[5].
Biological Activity and Mechanism of Action
3-(2-Thienyl)-DL-alanine functions as a competitive antagonist of phenylalanine. Its primary mechanisms of action involve the inhibition of key enzymes and transport systems responsible for phenylalanine metabolism and uptake.
Inhibition of Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine. 3-(2-Thienyl)-DL-alanine acts as a competitive inhibitor of this enzyme. In vitro studies have shown that in the presence of 24 mM β-2-thienyl-dl-alanine, the apparent Km for liver phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM, with no significant change in Vmax, which is characteristic of competitive inhibition[6]. The crystal structure of human phenylalanine hydroxylase in a ternary complex with a tetrahydrobiopterin cofactor and 3-(2-thienyl)-L-alanine has been resolved, providing insight into the binding of this substrate analogue to the active site[7][8]. The thiophene ring stacks against the imidazole group of His285 within the active site[7].
Inhibition of Phenylalanine Transport
In addition to enzymatic inhibition, 3-(2-Thienyl)-DL-alanine also competitively inhibits the intestinal transport of phenylalanine[6]. The inhibition constant (Ki) for this process has been estimated at 81 mM[6]. This dual-action of enzymatic and transport inhibition makes it a potent disruptor of phenylalanine homeostasis.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, established general methodologies for the synthesis of α-amino acids and their chiral separation can be adapted.
Synthesis of Racemic 3-(2-Thienyl)-DL-alanine via Diethyl Acetamidomalonate
A common route for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.
Step 1: Preparation of Diethyl Acetamidomalonate A well-established procedure for the synthesis of diethyl acetamidomalonate is available in Organic Syntheses[9]. This involves the nitrosation of diethyl malonate, followed by reduction and acetylation.
Step 2: Alkylation of Diethyl Acetamidomalonate
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl acetamidomalonate to the sodium ethoxide solution to form the enolate.
-
Add 2-(chloromethyl)thiophene (or a similar 2-thienyl halide) to the reaction mixture.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize, and extract the product.
Step 3: Hydrolysis and Decarboxylation
-
Reflux the alkylated product with a strong acid (e.g., concentrated HCl). This hydrolyzes the ester and amide groups and subsequently decarboxylates the malonic acid derivative.
-
Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter and recrystallize the crude 3-(2-Thienyl)-DL-alanine from a suitable solvent system (e.g., water/ethanol).
Chiral Resolution and Analysis
Enzymatic Resolution The resolution of racemic β-2-thienylalanine can be achieved enzymatically, as has been demonstrated in the literature, although detailed modern protocols are scarce[10][11]. This typically involves the use of an enzyme, such as an acylase, that selectively hydrolyzes the N-acetyl derivative of one enantiomer, allowing for their separation.
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a standard method for separating and quantifying the enantiomers of 3-(2-thienyl)alanine.
-
Column: A chiral stationary phase is required. For example, CHIRALPAK ZWIX(-) (3 x 150 mm, 3 µm) has been successfully used.
-
Mobile Phase: A polar phase is typically employed. A reported mobile phase is a mixture of 50mM formic acid and 25mM diethylamine in methanol/tetrahydrofuran/water (49/49/2 v/v/v).
-
Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., ~230-240 nm) is suitable.
-
Analysis: The retention times for the D- and L-enantiomers will differ, allowing for their separation and quantification. Under the conditions reported by DAICEL, the L-enantiomer elutes first, followed by the D-enantiomer.
Conclusion
This compound is a synthetic amino acid with significant potential in biochemical and pharmaceutical research. Its ability to act as a competitive inhibitor of both phenylalanine hydroxylase and phenylalanine transport makes it a valuable tool for studying phenylalanine metabolism and for the development of novel therapeutics. The synthetic and analytical methods outlined in this guide provide a foundation for researchers working with this compound. Further investigation into its specific biological effects and the development of more detailed experimental protocols will continue to enhance its utility in the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. 3-(2-Thienyl)-L-alanine | CymitQuimica [cymitquimica.com]
- 3. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the ternary complex of the catalytic domain of human phenylalanine hydroxylase with tetrahydrobiopterin and 3-(2-thienyl)-L-alanine, and its implications for the mechanism of catalysis and substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Enzymatic resolution of racemic beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Synthesis and Purification of 3-(2-Thienyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-(2-Thienyl)-D-alanine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. This document outlines a robust synthetic pathway commencing from diethyl acetamidomalonate, followed by a detailed purification protocol involving enzymatic resolution. All quantitative data is summarized for clarity, and experimental procedures are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthetic and purification workflows.
Synthesis of DL-3-(2-Thienyl)-alanine
The synthesis of the racemic mixture of 3-(2-Thienyl)-alanine is achieved through a multi-step process starting with the formation of diethyl acetamidomalonate, followed by alkylation and subsequent hydrolysis and decarboxylation.
Synthesis of Diethyl Acetamidomalonate
The initial step involves the synthesis of the key intermediate, diethyl acetamidomalonate. This procedure is well-established and typically proceeds with good yields.
Experimental Protocol:
A detailed procedure for the synthesis of diethyl acetamidomalonate is described in Organic Syntheses.[1] The process involves the nitrosation of diethyl malonate followed by a reduction and acetylation sequence. The reaction can be summarized as follows:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
Maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours.
-
The resulting diethyl isonitrosomalonate is extracted with ether.
-
The ethereal solution is then treated with 86 g (0.842 mole) of acetic anhydride and 225 ml (3.95 moles) of glacial acetic acid.
-
With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added portion-wise while maintaining the temperature between 40-50°C.
-
After an additional 30 minutes of stirring, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from water to yield diethyl acetamidomalonate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| Diethyl Malonate | 160.17 | 50 g | 0.312 | - |
| Sodium Nitrite | 69.00 | 65 g | 0.944 | - |
| Acetic Anhydride | 102.09 | 86 g | 0.842 | - |
| Zinc Dust | 65.38 | 78.5 g | 1.20 | - |
| Diethyl Acetamidomalonate | 217.22 | 52-53 g | 0.24-0.244 | 77-78 |
Alkylation of Diethyl Acetamidomalonate
The next step is the alkylation of diethyl acetamidomalonate with 2-(chloromethyl)thiophene. This introduces the thienyl moiety to the malonate backbone.
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium ethoxide (prepared from a stoichiometric equivalent of sodium metal in absolute ethanol) in anhydrous ethanol.
-
To this solution, add diethyl acetamidomalonate (1 equivalent) dropwise with stirring.
-
After the addition is complete, add 2-(chloromethyl)thiophene (1 equivalent) to the reaction mixture.
-
The mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove the sodium chloride precipitate.
-
The ethanol is removed under reduced pressure to yield the crude diethyl 2-acetamido-2-(2-thienylmethyl)malonate.
Hydrolysis and Decarboxylation
The final step in the synthesis of the racemic amino acid is the hydrolysis of the ester and acetamido groups, followed by decarboxylation.
Experimental Protocol:
A general procedure for the hydrolysis and decarboxylation of substituted malonic esters can be adapted.[2][3]
-
The crude diethyl 2-acetamido-2-(2-thienylmethyl)malonate is refluxed with an excess of concentrated hydrochloric acid or hydrobromic acid for several hours.
-
The completion of the reaction is monitored by the cessation of carbon dioxide evolution.
-
The reaction mixture is then cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) with a suitable base (e.g., ammonium hydroxide) to precipitate the crude DL-3-(2-thienyl)alanine.
-
The precipitate is collected by filtration, washed with cold water, and then with ethanol, and dried.
Purification of this compound by Resolution
The purification of the desired D-enantiomer is achieved through the resolution of the racemic mixture. This can be accomplished by enzymatic resolution or by using a chiral resolving agent.
Enzymatic Resolution
Enzymatic resolution offers a highly selective method for separating enantiomers. In this case, an acylase enzyme can be used to selectively hydrolyze the N-acetyl group of the L-enantiomer, allowing for the separation of the free L-amino acid from the N-acetylated D-amino acid.
Conceptual Workflow:
Caption: Enzymatic resolution workflow for this compound.
Resolution using a Chiral Resolving Agent
An alternative to enzymatic resolution is the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. Dibenzoyl-L-tartaric acid is an effective resolving agent for this purpose.[4]
Experimental Protocol: [4]
-
To a solution of 20.0 g of β-2-thienyl-DL-alanine in 400 mL of water and 90 mL of acetic acid, add 42 g of dibenzoyl-L-tartaric acid.
-
Heat the mixture to 65°C and stir for 1.5 hours.
-
Slowly cool the solution to room temperature and continue stirring for 1 hour.
-
The precipitated salt of β-2-thienyl-D-alanine and dibenzoyl-L-tartaric acid is collected by filtration.
Quantitative Data: [4]
| Reactant/Product | Amount (g) | L/D Ratio of the Salt |
| β-2-thienyl-DL-alanine | 20.0 | - |
| Dibenzoyl-L-tartaric acid | 42.0 | - |
| Salt of β-2-thienyl-D-alanine and dibenzoyl-L-tartaric acid | 28.3 | 4/96 |
Liberation and Purification of this compound
The final step is the liberation of the free D-amino acid from the diastereomeric salt or the N-acetylated form, followed by purification.
Experimental Protocol (from Diastereomeric Salt):
-
Suspend the diastereomeric salt in water.
-
Adjust the pH to be alkaline (e.g., pH 9-10) with a suitable base like sodium hydroxide to liberate the free amino acid and convert the resolving agent to its salt.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the dibenzoyl-L-tartaric acid.
-
Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately pH 6) with a dilute acid (e.g., HCl).
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Experimental Protocol (from N-Acetyl-D-amino acid):
-
Reflux the N-acetyl-D-3-(2-thienyl)alanine with a dilute mineral acid (e.g., 2M HCl) for several hours.
-
Monitor the reaction for the complete removal of the acetyl group by TLC.
-
After completion, cool the reaction mixture and adjust the pH to the isoelectric point to precipitate the pure this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Characterization Data
Expected Spectroscopic Data:
-
1H NMR (D2O): The spectrum is expected to show signals corresponding to the α-proton, the β-protons, and the three protons of the thiophene ring. For the L-enantiomer, the following shifts have been reported and similar values are expected for the D-enantiomer: δ 2.99 (m, 2H), 3.33 (m, 1H), 6.76 (m, 1H), 6.85 (m, 1H), 7.13 (m, 1H).[4]
-
13C NMR: The spectrum should show signals for the carboxyl carbon, the α-carbon, the β-carbon, and the four carbons of the thiophene ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 171.22 g/mol is expected.[5]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the thiophene ring are expected.
Workflow Diagrams
Caption: Synthetic pathway for DL-3-(2-Thienyl)-alanine.
Caption: Purification workflow via chiral resolution.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 5. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of Thienylalanine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thienylalanine derivatives, structural analogs of the essential amino acid phenylalanine, have emerged as a versatile and promising class of compounds in medicinal chemistry and drug discovery. The incorporation of the thiophene ring introduces unique physicochemical properties that modulate biological activity, leading to a diverse range of therapeutic applications. This technical guide provides an in-depth analysis of the biological activities of various thienylalanine derivatives, with a focus on their anticancer and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the underlying mechanisms of action to serve as a valuable resource for researchers in the field.
Introduction
The strategic modification of amino acid structures has long been a cornerstone of drug design and development. Thienylalanine, which substitutes the phenyl group of phenylalanine with a thienyl group, represents a particularly fruitful area of this research. The sulfur-containing aromatic thiophene ring alters the electronic and steric properties of the molecule, influencing its interactions with biological targets.[1][2] This has led to the development of thienylalanine derivatives with a wide spectrum of biological activities, including roles as enzyme inhibitors, and potent anticancer and antimicrobial agents.[3][4][5] This guide will delve into the core biological activities of these derivatives, providing the necessary technical details for their continued exploration and development.
Anticancer Activity of Thienylalanine Derivatives
Several classes of thienylalanine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), the generation of cytotoxic reactive oxygen species (ROS), and the disruption of cell division.
Thieno[2,3-d]pyrimidine Derivatives
Thienopyrimidines, a class of fused heterocyclic compounds derived from thienylalanine, have shown potent cytotoxic effects against various cancer cell lines.
Mechanism of Action:
Thienopyrimidine derivatives have been shown to induce cancer cell death through multiple interconnected pathways. A primary mechanism is the induction of apoptosis , the cell's intrinsic suicide program. This is often initiated by the generation of reactive oxygen species (ROS) , which leads to cellular damage and triggers the apoptotic cascade.[6][7] Key events in this process include the activation of caspases , a family of proteases that execute the apoptotic program, and the modulation of the Bcl-2 family of proteins , which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.[6][8][9] Furthermore, some thienopyrimidine derivatives can induce mitotic catastrophe , a form of cell death that occurs during mitosis due to improper chromosome segregation.[6]
Signaling Pathway for Thienopyrimidine-Induced Apoptosis
Caption: Thienopyrimidine-induced apoptosis signaling pathway.
Quantitative Data:
The anticancer activity of thienopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 22.12 - 37.78 | Ghorab et al. |
| Thieno[2,3-d]pyrimidines | HCT116 (Colon) | 0.6 - 1.2 | Amawi et al.[6] |
| Thieno[2,3-d]pyrimidines | OV2008 (Ovarian) | 0.6 - 1.2 | Amawi et al.[6] |
Di(3-thienyl)methanol and Di(3-thienyl)methane
These simpler thienyl derivatives have also demonstrated notable anticancer activity, particularly against brain cancer cell lines.
Mechanism of Action:
The primary mechanism of action for di(3-thienyl)methanol and its methane analog is the induction of cell death and the inhibition of clonogenic capacity , which is the ability of a single cancer cell to grow into a colony.[10][11][12] The precise signaling pathways are still under investigation, but the observed cytotoxic effects suggest the involvement of apoptosis or other cell death programs.
Logical Relationship for Anticancer Effect
Caption: Anticancer mechanism of di(3-thienyl) derivatives.
Quantitative Data:
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Di(3-thienyl)methanol | T98G (Brain) | 60 - 200 | [12][13] |
| Di(3-thienyl)methane | T98G (Brain) | 60 - 200 | [12][13] |
Antimicrobial Activity of Thienylalanine Derivatives
Thienylalanine derivatives have shown promise as antimicrobial agents, with mechanisms that target essential bacterial processes.
β-2-Thienylalanine
As a close structural analog of phenylalanine, β-2-thienylalanine exhibits its antimicrobial effect through metabolic deception.
Mechanism of Action:
The primary mechanism of action for β-2-thienylalanine is its role as a phenylalanine antagonist .[14] During bacterial protein synthesis, β-2-thienylalanine can be mistakenly incorporated into polypeptide chains in place of phenylalanine. This substitution leads to the formation of non-functional proteins , disrupting essential cellular processes and ultimately inhibiting bacterial growth.[14][15]
Pathway of Bacterial Protein Synthesis Inhibition
Caption: Antimicrobial mechanism of β-2-thienylalanine.
Other Thienyl Derivatives
Other heterocyclic derivatives containing the thienyl moiety have also demonstrated significant antimicrobial activity.
Mechanism of Action:
Certain thiophenyl-pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein .[15] FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[1][2][4]
Inhibition of Bacterial Cell Division
Caption: Inhibition of FtsZ polymerization by thienyl derivatives.
Quantitative Data:
The antimicrobial activity of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-(2-Thienyl)-1,2,4-triazoles | Staphylococcus aureus | 1 - 64 | |
| 5-(2-Thienyl)-1,2,4-triazoles | Bacillus subtilis | 1 - 32 | |
| 5-(2-Thienyl)-1,2,4-triazoles | Escherichia coli | 1 - 128 | |
| 5-(2-Thienyl)-1,2,4-triazoles | Pseudomonas aeruginosa | 4 - 128 |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thienylalanine derivative and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Assay (Broth Microdilution)
Caption: Experimental workflow for the MIC assay.
Methodology:
-
Serial Dilution: Prepare a two-fold serial dilution of the thienylalanine derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
Thienylalanine derivatives represent a rich and diverse chemical space with significant potential for the development of novel therapeutics. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their relatively straightforward synthesis, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the biological activities of thienylalanine derivatives continues to grow, so too will their potential to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane | MDPI [mdpi.com]
- 13. FALSE FEEDBACK INHIBITION OF AROMATIC AMINO ACID BIOSYNTHESIS BY BETA-2-THIENYLALANINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]
- 15. The effects of beta-2- thienylalanine upon protein synthesis in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Characterization of 3-(2-Thienyl)-D-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of 3-(2-Thienyl)-D-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document is intended to serve as a comprehensive resource, offering detailed spectroscopic data, experimental protocols, and relevant biological context to support research and development activities.
Core Spectroscopic Data
The unique structural features of this compound, characterized by a thiophene ring attached to the alanine side chain, give rise to a distinct spectroscopic profile. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d | 1H | Thiophene H5 |
| ~6.95 | m | 2H | Thiophene H3, H4 |
| ~4.00 | t | 1H | α-CH |
| ~3.30 | d | 2H | β-CH₂ |
Note: Data obtained from commercially available this compound. Solvent and instrument frequency can influence exact chemical shifts.
Table 2: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~2900 | Weak | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amine) |
| ~1490 | Medium | C=C stretch (aromatic ring) |
Note: IR data is typically acquired for the solid-state compound and assignments are based on characteristic functional group absorptions.
Table 3: Mass Spectrometry Data of this compound
| m/z | Ion |
| 172.04 | [M+H]⁺ |
| 155.04 | [M-NH₃+H]⁺ |
| 126.02 | [M-COOH+H]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of a compound. The following are generalized protocols for obtaining NMR, IR, and MS data for a non-proteinogenic amino acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra involves the dissolution of a few milligrams of the analyte in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a known internal standard like trimethylsilane (TMS). The spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Infrared (IR) Spectroscopy
For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique. A small amount of the powdered sample is placed directly on the ATR crystal, and the IR spectrum is recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with KBr powder and pressing it into a thin, transparent disk.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids. The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid) to promote protonation, and then infused into the mass spectrometer.
Biological Context and Applications
This compound is a valuable building block in the synthesis of peptidomimetics and other biologically active molecules. As an unnatural amino acid, its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties, which is a key strategy in drug design.
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural similarity to phenylalanine suggests potential interactions with pathways involving aromatic amino acid metabolism or transport. Further research is warranted to elucidate its precise biological roles and therapeutic potential.
The logical relationship for its application in drug discovery often follows a structure-activity relationship (SAR) study workflow.
This technical guide provides a foundational set of spectroscopic and procedural information for this compound. Researchers are encouraged to use this data as a reference and to perform their own analytical characterization to ensure the quality and identity of their materials.
Commercial Sourcing and Technical Guide for Enantiomerically Pure 3-(2-Thienyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers, and detailed methodologies for the synthesis, purification, and analysis of enantiomerically pure 3-(2-Thienyl)-D-alanine. This non-proteinogenic amino acid is a valuable building block in pharmaceutical research and drug development, making reliable sourcing and quality control paramount.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound, with varying purity levels and available data. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm the enantiomeric excess and overall purity before use.
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| MedchemExpress | This compound | 62561-76-6 | >98% | Sold for research use only.[1] |
| Sigma-Aldrich (Merck) | 3-(2-Thienyl)-DL-alanine | 2021-58-1 | ≥98% | Note: This is the racemic mixture. |
| Santa Cruz Biotechnology | 3-(2-Thienyl)-DL-alanine | 2021-58-1 | >99% | Note: This is the racemic mixture. |
| Chemical-Suppliers.com | This compound, 95% | 62561-76-6 | 95% | Lists various suppliers. |
| Chem-Impex | β-(2-Thienyl)-D-alanine | 62561-76-6 | ≥ 99% (HPLC) | Provides optical rotation data. |
Synthesis of Enantiomerically Pure this compound
The enantioselective synthesis of this compound can be achieved through various methods, including enzymatic resolution of a racemic mixture. Below is a detailed protocol for a chemoenzymatic approach.
Experimental Protocol: Enzymatic Resolution of N-Acetyl-3-(2-Thienyl)-DL-alanine
This method involves the synthesis of the racemic N-acetyl amino acid followed by stereoselective enzymatic hydrolysis.
Step 1: Synthesis of N-Acetyl-3-(2-Thienyl)-DL-alanine
-
Materials: 3-(2-Thienyl)-DL-alanine, Acetic Anhydride, Sodium Bicarbonate, Dichloromethane (DCM), Hydrochloric Acid (HCl), Ethyl Acetate, Magnesium Sulfate.
-
Procedure:
-
Suspend 3-(2-Thienyl)-DL-alanine (1 equivalent) in a 1:1 mixture of water and DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (3 equivalents) to the suspension.
-
Add acetic anhydride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-3-(2-Thienyl)-DL-alanine.
-
Step 2: Enzymatic Resolution
-
Materials: N-Acetyl-3-(2-Thienyl)-DL-alanine, Acylase I from Aspergillus melleus, Cobalt Chloride (CoCl₂), 1 M Sodium Hydroxide (NaOH), 1 M Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the crude N-acetyl-3-(2-Thienyl)-DL-alanine in deionized water and adjust the pH to 7.0 with 1 M NaOH.
-
Add Acylase I (enzyme to substrate ratio of 1:1000 by weight) and a catalytic amount of CoCl₂.
-
Stir the mixture at 37 °C and monitor the reaction progress by chiral HPLC.
-
Once the conversion of the L-enantiomer is complete (typically 12-24 hours), stop the reaction by acidifying the mixture to pH 2 with 1 M HCl.
-
The desired N-acetyl-3-(2-Thienyl)-D-alanine will precipitate out of the solution.
-
Filter the precipitate and wash with cold water.
-
Step 3: Hydrolysis of N-Acetyl-3-(2-Thienyl)-D-alanine
-
Materials: N-Acetyl-3-(2-Thienyl)-D-alanine, 6 M Hydrochloric Acid (HCl).
-
Procedure:
-
Reflux the N-acetyl-3-(2-Thienyl)-D-alanine in 6 M HCl for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the excess HCl.
-
Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide) to precipitate the enantiomerically pure this compound.
-
Filter the solid, wash with cold water and ethanol, and dry under vacuum.
-
Purification of Enantiomerically Pure this compound
Purification is critical to achieve high enantiomeric and chemical purity. Recrystallization is a common and effective method. A US patent describes a method for the optical resolution of β-2-thienyl-DL-alanine using dibenzoyl-L-tartaric acid, which can be adapted for purification.[2]
Experimental Protocol: Recrystallization
-
Materials: Crude this compound, Ethanol, Water.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 50% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
-
The purity of the recrystallized product should be confirmed by chiral HPLC and other analytical methods.
-
Chiral Analysis for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of chiral compounds.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: HPLC system with a chiral column and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is often effective for separating amino acid enantiomers.
-
Mobile Phase: A typical mobile phase for normal phase separation would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. For example, n-hexane:isopropanol:trifluoroacetic acid (90:10:0.1).
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject a standard of the racemic mixture to determine the retention times of both the D- and L-enantiomers.
-
Inject the sample to be analyzed.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
-
References
The Pivotal Role of Thiophene-Containing Amino Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of thiophene rings into amino acid scaffolds has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of compounds with significant therapeutic potential. The unique physicochemical properties of the thiophene moiety, including its aromaticity and ability to engage in various non-covalent interactions, allow for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of thiophene-containing amino acids and their derivatives, with a focus on their applications in oncology.
Synthesis of Thiophene-Containing Amino Acid Derivatives
The construction of the thiophene core is often achieved through well-established synthetic methodologies, with the Gewald reaction being a prominent and versatile approach for the synthesis of 2-aminothiophenes.
General Protocol for Gewald Synthesis of 2-Aminothiophene Derivatives
The Gewald reaction is a one-pot multicomponent reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Materials:
-
Ketone or aldehyde (1.0 equivalent)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Amine base (e.g., morpholine, triethylamine) (1.0 equivalent)
-
Solvent (e.g., ethanol, methanol)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the chosen solvent.
-
Add the amine base to the reaction mixture.
-
Heat the mixture with stirring to a temperature of 50-70°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol and allow it to dry.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization from a suitable solvent like ethanol.
-
The structure of the purified 2-aminothiophene derivative is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and Mass Spectrometry.[1]
Biological Evaluation of Thiophene Derivatives
A critical step in the drug discovery pipeline is the comprehensive biological evaluation of the synthesized compounds. This typically involves assessing their cytotoxicity against cancer cell lines and their inhibitory activity against specific molecular targets, such as protein kinases.
Protocol for MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested
-
96-well microplate
-
Thiophene derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the thiophene derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][3][4]
Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of synthesized thiophene derivatives against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Substrate peptide (e.g., biotinylated-c-Jun for JNK)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Synthesized inhibitor compound dissolved in DMSO
-
Assay detection kit (e.g., HTRF, ADP-Glo)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a suitable microplate (e.g., 384-well), add the kinase buffer, the kinase enzyme, and the inhibitor solution.
-
Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature.
-
Stop the reaction and detect the amount of phosphorylated substrate or ADP produced according to the manufacturer's instructions for the chosen assay kit.
-
Measure the signal on a compatible microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.[1][5]
Quantitative Biological Data
The following tables summarize the biological activity of selected thiophene-containing compounds from the literature, highlighting their potential as anticancer agents.
Table 1: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |
| Compound 2c | Jurkat (T-leukemia) | 0.012 | Not specified | [6] |
| MT4 (T-leukemia) | 0.086 | Not specified | [6] | |
| Compound 3b | HepG2 (Liver) | 3.105 | MTT | [7] |
| PC-3 (Prostate) | 2.15 | MTT | [7] | |
| Compound 4c | HepG2 (Liver) | 3.023 | MTT | [7] |
| PC-3 (Prostate) | 3.12 | MTT | [7] | |
| Compound 5 | MCF-7 (Breast) | 7.301 | MTT | [5] |
| HepG2 (Liver) | 5.3 | MTT | [5] | |
| Compound 8 | MCF-7 (Breast) | 4.132 | MTT | [5] |
| HepG2 (Liver) | 3.3 | MTT | [5] | |
| Compound 16b | U87MG (Glioblastoma) | 7.2 | Not specified | [8] |
| BU17 | A549 (Lung) | 2.73 | MTS | [2] |
| Thiophene Analog 3 | MCF-7 (Breast) | 29.51 | MTT | [9] |
| Thiophene Analog 6 | MCF-7 (Breast) | 11.17 | MTT | [9] |
| HepG2 (Liver) | 9.33 | MTT | [9] | |
| HCT-116 (Colon) | 10.63 | MTT | [9] | |
| Thiophene Analog 7 | MCF-7 (Breast) | 16.76 | MTT | [9] |
| HepG2 (Liver) | 15.80 | MTT | [9] | |
| HCT-116 (Colon) | 18.42 | MTT | [9] | |
| TP 5 | HepG2 (Liver) | <30 µg/mL | MTT | [10] |
| SMMC-7721 (Liver) | <30 µg/mL | MTT | [10] | |
| Compound 10 | H460 (Lung) | 7.7 | Not specified | [11] |
| Compound 13 | PC-3 (Prostate) | 2.64 | Not specified | [11] |
| Compound 14 | PC-3 (Prostate) | >2.64 | Not specified | [11] |
| Compound 15 | PC-3 (Prostate) | >2.64 | Not specified | [11] |
| Compound 19 | LoVo (Colon) | 57.15 µg/mL | Not specified | [11] |
| HCT-116 (Colon) | 71.00 µg/mL | Not specified | [11] | |
| Compound 27 | HepG2 (Liver) | 8.48 | Not specified | [11] |
| HCT-116 (Colon) | 14.52 | Not specified | [11] | |
| MCF-7 (Breast) | 9.78 | Not specified | [11] |
Table 2: Kinase Inhibitory Activity of Thiophene Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 3b | VEGFR-2 | 0.126 | [4][7] |
| AKT | 6.96 | [4][7] | |
| Compound 4c | VEGFR-2 | 0.075 | [4][7] |
| AKT | 4.60 | [4][7] | |
| Compound 5 | FLT3 | 32.435 | [5] |
| Compound 8 | FLT3 | 40.55 | [5] |
| Compound 9b | FLT3 | 39.61 | [5] |
| Compound 10 | FLT3 | 40.04 | [5] |
| Compound 16b | Clk4 | 0.011 | [8] |
| DRAK1 | 0.087 | [8] | |
| Haspin | 0.1257 | [8] | |
| Clk1 | 0.163 | [8] | |
| Dyrk1B | 0.284 | [8] | |
| Dyrk1A | 0.3533 | [8] | |
| BU17 | WEE1 | Not specified | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental methodologies is crucial for a comprehensive understanding of the role of thiophene-containing compounds in medicinal chemistry.
Wnt/β-catenin Signaling Pathway Inhibition
Certain thiophene derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.
Caption: Inhibition of the Wnt/β-catenin pathway by a thiophene derivative.
Experimental Workflow for Anticancer Drug Discovery
The process of discovering and developing new anticancer drugs based on thiophene-containing amino acids follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for anticancer drug discovery.
Conclusion
Thiophene-containing amino acids and their derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Their synthesis is often straightforward, and their biological activities are diverse and potent, particularly in the realm of oncology. The ability of these compounds to interact with and modulate key cellular signaling pathways, such as the Wnt/β-catenin pathway, underscores their potential as targeted cancer therapies. Continued exploration of the chemical space around the thiophene-amino acid core, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of new and improved drug candidates for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
The Architect's Toolkit: An In-depth Guide to Unnatural Amino Acids in Peptide Design
Whitepaper | December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in medicinal chemistry and drug discovery, moving beyond the constraints of the 20 canonical amino acids to engineer molecules with superior therapeutic properties. By strategically modifying peptide backbones and side chains, researchers can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This guide provides a technical overview of the core principles of Uaa integration, detailing methods of synthesis, purification, and characterization. It presents quantitative data on the improvements achieved in peptide stability and cell permeability and illustrates key experimental and biological pathways to provide a comprehensive resource for professionals in the field.
Introduction to Unnatural Amino Acids
Unnatural amino acids are non-proteinogenic amino acids that are not encoded by the standard genetic code.[1] They can be introduced into peptide sequences through chemical synthesis or genetic engineering techniques. The primary motivation for incorporating Uaas is to enhance the physicochemical and pharmacological properties of peptides.[2][3] Natural peptides often face challenges as therapeutic agents due to rapid degradation by proteases and poor membrane permeability.[3] Uaas provide a powerful toolkit to address these limitations by introducing novel functionalities, altering peptide conformation, and improving stability.[4] Strategic incorporation can lead to peptides with enhanced binding affinity, increased half-life, improved target selectivity, and better oral bioavailability.[5][6]
Uaas can be broadly categorized based on the type of modification they introduce to the peptide structure. These modifications are instrumental in tuning the peptide's properties for therapeutic applications.
Impact of Uaa Incorporation on Peptide Properties: Quantitative Data
The inclusion of Uaas can dramatically alter a peptide's pharmacokinetic and pharmacodynamic profile. The following tables summarize quantitative data from studies demonstrating these improvements.
Table 1: Enhancement of Proteolytic Stability
| Parent Peptide | Uaa Modification | Assay Conditions | Result | Reference |
| Pep05 (KRLFKKLLKYLRKF) | All L-Lys and L-Arg replaced with D-Lys and D-Arg (Peptide DP06) | Incubation in human plasma | >60% of peptide remained intact after 24 hours | [7] |
| Pep05 (KRLFKKLLKYLRKF) | Single α-aminoisobutyric acid (Aib) at N-terminus (Peptide UP09) | Incubation in human plasma | "Remarkably enhanced plasma stability" | [7] |
| Polybia-CP | All L-amino acids replaced with D-amino acids (Peptide D-CP) | Incubation with trypsin and chymotrypsin | Improved stability against both proteases compared to the L-amino acid parent peptide | [1] |
Table 2: Improvement of Cell Permeability
| Parent Peptide Class | Uaa Modification | Assay System | Result | Reference |
| Cyclic Hexapeptides (poly-alanine backbone) | Multiple N-methylations at various positions | Caco-2 cell monolayer | Poorly permeable parent peptides (Papp < 1 x 10⁻⁶ cm/s) were converted to highly permeable analogs (Papp > 1 x 10⁻⁵ cm/s), comparable to testosterone. | [4] |
Table 3: Enhancement of Binding Affinity
| Parent Peptide Class | Uaa Modification | Target Receptor | Result | Reference |
| Somatostatin Analog | C-terminal N-ethylglycinamide and disulfide bridge | Human Somatostatin Receptors (hsst) | High binding affinity with Ki values of 5.2 nM (hsst2) and 1.2 nM (hsst5) | [8] |
Methodologies for Synthesis and Characterization
The most prevalent method for incorporating Uaas into peptides is chemical synthesis, specifically Solid-Phase Peptide Synthesis (SPPS).[5][9] This is followed by rigorous purification and characterization to ensure the final product's identity and purity.
Detailed Experimental Protocol: Manual Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing a Uaa on a 0.1 mmol scale using Rink Amide resin.
-
Resin Preparation:
-
Place 300 mg of Rink Amide resin (loading capacity ~0.33 mmol/g) into a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour with gentle agitation. After swelling, drain the DMF.[10]
-
-
Fmoc-Deprotection (First Amino Acid on Resin):
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (natural or unnatural, 3 equivalents, 0.3 mmol) and a coupling agent such as HATU (3 equivalents, 0.3 mmol) in DMF.[12]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol), to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm reaction completion, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol: Reversed-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
System Setup:
-
Purification Run:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.
-
Monitor the elution of the peptide and impurities using a UV detector, typically at 210-220 nm.[9]
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white powder.[9]
Protocol: Mass Spectrometry (MS) Characterization
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
MALDI-TOF MS Analysis:
-
Mix a small volume (e.g., 1 µL) of the peptide solution with an equal volume of a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry (co-crystallize).
-
Acquire the mass spectrum. The resulting spectrum should show a dominant peak corresponding to the calculated molecular weight of the Uaa-containing peptide.[14]
-
-
LC-MS Analysis:
-
Inject the purified peptide solution into an LC-MS system.
-
The peptide is first separated by the LC component (as in analytical RP-HPLC) and then directly ionized and analyzed by the mass spectrometer.
-
This confirms the purity (a single major peak in the chromatogram) and the identity (the correct mass-to-charge ratio in the mass spectrum) of the peptide in a single run.[15][16]
-
Application in Modulating Signaling Pathways: Somatostatin Analogs
Uaa-containing peptides are powerful tools for modulating biological signaling pathways, often with greater specificity and stability than their natural counterparts. A prime example is the clinical use of somatostatin analogs, such as octreotide, which target somatostatin receptors (SSTRs).[17]
Natural somatostatin is a cyclic peptide hormone that inhibits the release of numerous other hormones, including growth hormone, by activating SSTRs.[17] SSTRs are G protein-coupled receptors (GPCRs) that couple to the inhibitory G protein, Gαi.[18] The activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels, leading to the downstream cellular response.[19]
Octreotide is a synthetic octapeptide analog of somatostatin that incorporates two Uaas: D-tryptophan and an amino alcohol, threoninol, at the C-terminus. The inclusion of D-Trp is crucial; it not only enhances the peptide's stability against proteolysis but also improves its binding affinity and selectivity, particularly for the SSTR2 subtype.[17]
Conclusion
The strategic incorporation of unnatural amino acids has proven to be an indispensable tool in modern peptide drug design. By providing mechanisms to enhance proteolytic stability, modulate cell permeability, and increase binding affinity, Uaas enable the transformation of promising but fragile native peptides into robust therapeutic candidates. The continued development of novel Uaa building blocks and synthetic methodologies will further expand the chemical space available to researchers, paving the way for the next generation of highly specific and effective peptide-based drugs.
References
- 1. pharmtech.com [pharmtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. hplc.eu [hplc.eu]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A bioactive somatostatin analog without a type II' beta-turn: synthesis and conformational analysis in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuronostatin exerts actions on pituitary that are unique from its sibling peptide somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 3-(2-thienyl)-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core physical properties of 3-(2-thienyl)-DL-alanine, a synthetic amino acid analogue of phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of this compound. The guide includes a summary of quantitative data, detailed experimental methodologies for property determination, and a visualization of its potential mechanism of action as a phenylalanine antagonist.
Introduction
3-(2-thienyl)-DL-alanine is a non-proteinogenic amino acid that has garnered interest in various scientific fields, particularly in peptide synthesis and as a phenylalanine antagonist.[1] Its structural similarity to phenylalanine, with the substitution of a phenyl group for a thienyl group, allows it to interact with biological systems that recognize phenylalanine. Understanding its physical properties is crucial for its application in research and development, including formulation, dosage form design, and interpretation of biological activity. This guide synthesizes available data to provide a comprehensive technical resource.
Physicochemical Properties
The physical and chemical properties of 3-(2-thienyl)-DL-alanine are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-Amino-3-(thiophen-2-yl)propanoic acid | [1] |
| Synonyms | β-2-Thienyl-DL-alanine | |
| CAS Number | 2021-58-1 | [1] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Solid powder | |
| Purity | ≥98% |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 275-277 °C (with decomposition) | |
| Solubility | Soluble in water. Insoluble in organic solvents. | [2] |
| Optical Activity | Racemic mixture (DL-form) |
Experimental Protocols
This section details the methodologies for determining the key physical properties of 3-(2-thienyl)-DL-alanine. These protocols are based on established techniques for the analysis of amino acids and their derivatives.
Melting Point Determination
The melting point of amino acids can be challenging to determine accurately due to their tendency to decompose at high temperatures.[3] Fast Scanning Calorimetry (FSC) is a recommended technique to overcome this issue.[3][4]
Method: Fast Scanning Calorimetry (FSC)
-
Sample Preparation: A small amount of 3-(2-thienyl)-DL-alanine (approximately 1-5 mg) is placed in an aluminum FSC pan.
-
Instrumentation: A Fast Scanning Calorimeter is used.
-
Heating Program:
-
Data Analysis: The melting temperature is determined as the onset of the melting peak in the heat flow versus temperature curve. The enthalpy of fusion can be calculated from the area under the melting peak.[4]
Solubility Determination
The solubility of amino acids is determined by observing their dissolution in various solvents.
Method: Qualitative Solubility Test
-
Solvent Preparation: A panel of solvents is prepared, including deionized water, dilute hydrochloric acid (e.g., 1 M HCl), dilute sodium hydroxide (e.g., 1 M NaOH), and a non-polar organic solvent (e.g., chloroform or ethanol).
-
Sample Addition: A small, accurately weighed amount of 3-(2-thienyl)-DL-alanine is added to a test tube containing a fixed volume of each solvent (e.g., 1 mg in 1 mL).
-
Observation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute).
-
Assessment: The solubility is assessed visually. A clear solution indicates that the compound is soluble, while a cloudy suspension or the presence of undissolved solid indicates insolubility or partial solubility.[5] Warming the solution can be performed to assess temperature effects on solubility.[6]
Spectral Analysis
Spectroscopic techniques are fundamental for the structural elucidation and identification of 3-(2-thienyl)-DL-alanine.
FTIR spectroscopy provides information about the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid 3-(2-thienyl)-DL-alanine powder is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the amine group (-NH₂), carboxylic acid group (-COOH), and the thienyl ring.
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Method: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A sample of 3-(2-thienyl)-DL-alanine (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O with a pH adjustment, or DMSO-d₆).
-
A reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added.[7]
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure of 3-(2-thienyl)-DL-alanine.
Biological Activity and Potential Mechanism of Action
3-(2-thienyl)-DL-alanine is known to be a phenylalanine antagonist.[1] Phenylalanine and its derivatives can exert their effects by interacting with neurotransmitter receptors in the central nervous system. Specifically, L-phenylalanine has been shown to be a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor and the glutamate-binding site of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[8][9] As a structural analogue, 3-(2-thienyl)-DL-alanine likely shares a similar mechanism of action.
Proposed Signaling Pathway
The following diagram illustrates the proposed antagonistic action of 3-(2-thienyl)-DL-alanine at glutamatergic synapses.
Caption: Proposed mechanism of 3-(2-thienyl)-DL-alanine as a glutamate receptor antagonist.
Experimental Workflow for Assessing Antagonism
The following workflow outlines a general experimental approach to confirm the antagonistic activity of 3-(2-thienyl)-DL-alanine on NMDA and AMPA receptors.
References
- 1. scbt.com [scbt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]
- 5. microbenotes.com [microbenotes.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Phenylalanine - Wikipedia [en.wikipedia.org]
CAS number and molecular weight of 3-(2-Thienyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As an analogue of the aromatic amino acid phenylalanine, it serves as a valuable building block for the synthesis of novel peptides, peptidomimetics, and other small molecules with therapeutic potential. Its unique structural features, namely the presence of a thiophene ring in place of a phenyl group and the D-chiral configuration, offer distinct steric and electronic properties that can be exploited to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of parent compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 62561-76-6 | [1] |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | [2] |
| Melting Point | Data for the pure D-enantiomer is not readily available. The DL-racemate has reported melting points of 201-203 °C and 275-277 °C (decomposes). The L-enantiomer has a reported melting point of 255-263 °C (decomposes). | [2][3] |
| Solubility | Water: ≥ 5 mg/mL (29.20 mM) | [1] |
| Optical Rotation | Specific rotation data for the D-enantiomer is not readily available. The L-enantiomer has a specific rotation of [α]20/D -30.5 ± 1.5° (c = 1% in H₂O). |
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Experimental Protocol: Enzymatic Resolution of N-Acetyl-3-(2-Thienyl)-DL-alanine
This method involves the synthesis of the racemic N-acetylated amino acid followed by stereoselective enzymatic hydrolysis.
Step 1: Synthesis of N-Acetyl-3-(2-Thienyl)-DL-alanine
-
Materials: 3-(2-Thienyl)-DL-alanine, Acetic Anhydride, Sodium Bicarbonate, Dichloromethane (DCM), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
Suspend 3-(2-Thienyl)-DL-alanine (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.
-
Add acetic anhydride (1.2 equivalents) dropwise at 0-5 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M HCl.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Acetyl-3-(2-Thienyl)-DL-alanine.
-
Step 2: Enzymatic Resolution
-
Materials: N-Acetyl-3-(2-Thienyl)-DL-alanine, Aminoacylase (e.g., from Aspergillus oryzae), Cobalt(II) Chloride solution, Lithium Hydroxide, Hydrochloric Acid.
-
Procedure:
-
Dissolve N-Acetyl-3-(2-Thienyl)-DL-alanine in deionized water and adjust the pH to 7.0 with a solution of lithium hydroxide.
-
Add a catalytic amount of CoCl₂ solution.
-
Add aminoacylase enzyme to the solution and incubate at 37 °C.
-
Monitor the reaction progress by measuring the release of the L-amino acid or by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by acidifying to pH 5 with acetic acid.
-
The resulting mixture contains 3-(2-Thienyl)-L-alanine and unreacted N-Acetyl-3-(2-Thienyl)-D-alanine.
-
Separate the free L-amino acid from the N-acetylated D-amino acid by ion-exchange chromatography or fractional crystallization.
-
Step 3: Hydrolysis of N-Acetyl-3-(2-Thienyl)-D-alanine
-
Materials: N-Acetyl-3-(2-Thienyl)-D-alanine, 3M Hydrochloric Acid.
-
Procedure:
-
Reflux the isolated N-Acetyl-3-(2-Thienyl)-D-alanine in 3M HCl for 4-6 hours.
-
Monitor the reaction for completion by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (around 6) to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.
-
Synthesis of this compound via Enzymatic Resolution.
Applications in Research and Drug Development
This compound is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics. Its incorporation can lead to compounds with enhanced biological properties.
Peptide Synthesis
The use of D-amino acids, such as this compound, in peptide synthesis can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide. The thiophene moiety can also engage in unique interactions with biological targets that differ from those of natural aromatic amino acids.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-(2-Thienyl)-alanine
This protocol outlines the general steps for incorporating Fmoc-D-(2-Thienyl)-alanine into a peptide sequence on a solid support.
-
Materials: Fmoc-protected Rink Amide resin, Fmoc-D-(2-Thienyl)-alanine, coupling reagents (e.g., HBTU, HOBt, DIC), piperidine solution in DMF (20%), Diisopropylethylamine (DIPEA), appropriate Fmoc-protected L-amino acids, cleavage cocktail (e.g., TFA/TIS/H₂O), Diethyl ether.
-
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-D-(2-Thienyl)-alanine:
-
Pre-activate Fmoc-D-(2-Thienyl)-alanine (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF, and add DIPEA (6 eq.).
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Once the reaction is complete, wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
General workflow for solid-phase peptide synthesis.
Biological Activity and Mechanism of Action
The biological activity of peptides containing this compound is highly dependent on the specific peptide sequence and its molecular target. In general, the incorporation of this unnatural amino acid can influence receptor binding affinity and selectivity, as well as modulate the secondary structure of the peptide. There is no single, universal signaling pathway associated with this compound itself; rather, its effects are manifested through the action of the larger molecule it is a part of. For instance, its inclusion in a peptide antagonist for a G-protein coupled receptor (GPCR) could alter the binding kinetics and downstream signaling cascades, such as cAMP or inositol phosphate pathways, by inducing a different conformational state in the receptor compared to the native ligand.
Conclusion
This compound is a valuable and versatile tool for chemists and pharmacologists. Its unique structural characteristics provide a means to rationally design and synthesize novel peptides and small molecules with improved therapeutic properties. The synthetic protocols outlined in this guide, along with an understanding of its physicochemical properties, will aid researchers in the effective utilization of this compound in their drug discovery and development endeavors. Further research into the specific biological effects of peptides containing this compound will continue to expand its applications in medicine.
References
Methodological & Application
Application Notes and Protocols for Incorporating 3-(2-Thienyl)-D-alanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as increased potency, stability, and altered receptor-binding profiles. 3-(2-Thienyl)-D-alanine, a non-proteinogenic amino acid, is of particular interest in drug discovery, especially for developing therapeutics targeting neurological disorders. Its unique thiophene side chain can introduce novel steric and electronic properties into a peptide sequence. This document provides detailed application notes and protocols for the successful incorporation of Fmoc-3-(2-Thienyl)-D-alanine into peptides using solid-phase peptide synthesis (SPPS).
Challenges in Incorporating this compound
The primary challenge in incorporating this compound lies in its steric hindrance. The bulky thienyl group can impede the efficiency of the coupling reaction, potentially leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This can result in deletion sequences and lower overall yield and purity of the target peptide. To overcome this, optimization of coupling reagents, reaction times, and temperature may be necessary.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered amino acids, which can guide the selection process.
| Coupling Reagent | Class | Relative Effectiveness for Hindered Couplings | Notes |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | +++ (Excellent) | Generally considered one of the most effective reagents for difficult couplings. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | ++ (Very Good) | A widely used and effective coupling reagent, though may be slightly less potent than HATU for highly hindered systems. |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | ++ (Very Good) | Similar in efficacy to HBTU, sometimes showing improved performance in certain contexts. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | ++ (Very Good) | A powerful coupling reagent, particularly useful for reducing racemization. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | +++ (Excellent) | A newer generation coupling reagent with high efficiency, often comparable or superior to HATU. |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Carbodiimide/Additive | + (Good) | A cost-effective option that can be effective, though may require longer reaction times or double coupling for very hindered residues. |
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Protocol 2: Fmoc-Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-3-(2-Thienyl)-D-alanine
This protocol outlines a general procedure using HATU, a highly effective coupling reagent for hindered amino acids.
Materials:
-
Fmoc-3-(2-Thienyl)-D-alanine (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF
Procedure:
-
In a separate vial, dissolve Fmoc-3-(2-Thienyl)-D-alanine and HATU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours or overnight. Alternatively, performing a "double coupling" (repeating the coupling step) can improve efficiency.
-
After the coupling reaction is complete, drain the solution and wash the resin with DMF (3 x 1-minute washes).
-
To ensure complete reaction, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete coupling.
Protocol 4: Capping of Unreacted Amines (Optional but Recommended)
To block any unreacted N-terminal amines and prevent the formation of deletion peptide byproducts, a capping step can be performed.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Add the capping solution to the resin and agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 1-minute washes).
Protocol 5: Cleavage and Deprotection
The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. A standard and widely applicable cleavage cocktail is Reagent K.
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) (3 x 1-minute washes) and dry the resin under a stream of nitrogen or in vacuo for at least 15 minutes.
-
Add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 6: Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the purity and identity of the peptide.
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Logical Relationship in Coupling Step
Caption: Key components and process of the coupling reaction.
Hypothetical Signaling Pathway
Peptides containing this compound are being investigated for their potential in treating neurological disorders. While a specific, well-defined signaling pathway for a peptide containing this exact amino acid is not yet established in publicly available literature, a plausible mechanism of action could involve the modulation of G-protein coupled receptor (GPCR) signaling, a common target for neuroactive compounds. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical GPCR signaling pathway modulated by a neuroactive peptide.
Conclusion
The successful incorporation of this compound into synthetic peptides requires careful consideration of its steric bulk. By employing potent coupling reagents, optimizing reaction conditions, and utilizing appropriate cleavage and purification protocols, high-purity peptides containing this valuable unnatural amino acid can be obtained. These application notes and protocols provide a comprehensive guide for researchers to facilitate the synthesis and subsequent investigation of novel peptide therapeutics.
Application Note: Chiral HPLC Analysis for 3-(2-Thienyl)-D-alanine Enantiomeric Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid and a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a critical quality attribute, as the presence of the L-enantiomer can affect the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and reliable technique for the separation and quantification of enantiomers. This application note provides a detailed protocol for the determination of the enantiomeric purity of this compound using chiral HPLC.
The direct analysis of underivatized amino acids is preferable as it eliminates additional derivatization steps and potential sources of error. Chiral stationary phases, such as those based on zwitterionic selectors, have proven effective for the enantioseparation of amino acids[1].
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the chiral separation of 3-(2-Thienyl)-DL-alanine.
1. Materials and Reagents
-
3-(2-Thienyl)-DL-alanine standard (for method development and as a racemic mixture reference)
-
This compound sample (for purity analysis)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Diethylamine (analytical grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the separation of 3-(2-Thienyl)-DL-alanine enantiomers[1].
| Parameter | Value |
| Column | CHIRALPAK® ZWIX(-), 150 x 3.0 mm, 3 µm |
| Mobile Phase | 50mM Formic acid + 25mM Diethylamine in Methanol / Tetrahydrofuran / Water = 49 / 49 / 2 (v/v/v) |
| Flow Rate | 0.425 mL/min (This is an estimated flow rate for a 3.0 mm ID column, adjust as necessary) |
| Column Temperature | 25°C (or ambient) |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
3. Sample Preparation
-
Standard Solution (Racemic Mixture): Accurately weigh approximately 1 mg of 3-(2-Thienyl)-DL-alanine and dissolve it in 1 mL of the mobile phase to prepare a 1 mg/mL solution.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution at a concentration of 1 mg/mL in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis and Calculations
-
Identification: Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Enantiomeric Purity Calculation: Inject the sample solution. The enantiomeric purity (or enantiomeric excess, e.e.) is calculated using the peak areas of the two enantiomers from the chromatogram.
Enantiomeric Purity (%) = [Area(D) / (Area(D) + Area(L))] x 100
Where:
-
Area(D) is the peak area of the D-enantiomer.
-
Area(L) is the peak area of the L-enantiomer.
-
Quantitative Data Summary
The following table summarizes the expected chromatographic results based on the method described.
| Enantiomer | Retention Time (min)[1] | k' (Capacity Factor)[1] |
| D-enantiomer | 4.8 | 1.93 |
| L-enantiomer | 5.7 | 2.50 |
| Chromatographic Parameters | Value[1] |
| Alpha Value (α) | 1.29 |
| Resolution (Rs) | 2.80 |
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis.
The described chiral HPLC method provides a reliable and efficient means to determine the enantiomeric purity of this compound. The use of a zwitterionic chiral stationary phase allows for the direct separation of the enantiomers without derivatization, simplifying the analytical procedure. The provided protocol and chromatographic conditions can be readily implemented in a quality control or research laboratory setting to ensure the stereochemical integrity of this important chiral building block.
References
Application Notes and Protocols: Protecting Group Strategies for 3-(2-Thienyl)-D-alanine in Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the protecting group strategies for the incorporation of 3-(2-Thienyl)-D-alanine into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS). The focus is on ensuring the integrity of the thiophene side chain during synthesis and final cleavage.
Introduction: The Role of this compound in Peptide Design
This compound is a non-canonical amino acid that offers unique structural and electronic properties to peptide design.[1] The thiophene ring, a sulfur-containing aromatic heterocycle, can introduce conformational constraints, modulate lipophilicity, and participate in novel binding interactions, making it a valuable building block for the development of therapeutic peptides.[1] The successful synthesis of peptides containing this residue relies on a robust protecting group strategy that is compatible with Fmoc chemistry.
Protecting Group Strategy for the Thienyl Side Chain
The primary strategy for incorporating this compound in Fmoc-SPPS is to use the commercially available Fmoc-3-(2-Thienyl)-D-alanine derivative without a dedicated side-chain protecting group . This approach is analogous to the common practice for tryptophan, where the indole side chain is often left unprotected.[2][3]
The rationale for this strategy is twofold:
-
The thiophene ring is relatively stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection.
-
The development of effective scavenger cocktails for the final cleavage step mitigates the risk of side reactions.
The main challenge arises during the final cleavage of the peptide from the resin and the simultaneous removal of other acid-labile side-chain protecting groups (e.g., t-butyl, trityl) with trifluoroacetic acid (TFA). During this step, reactive carbocations are generated, which can act as electrophiles and attack the electron-rich thiophene ring, leading to undesired modifications such as alkylation.
Therefore, the "protection" of the thienyl side chain is achieved through the judicious use of scavengers in the TFA cleavage cocktail. These scavengers act as carbocation traps, preventing them from reacting with the sensitive thienyl group.
Comparative Analysis of Scavenger Cocktails
While specific quantitative data for the protection of the 3-(2-thienyl) side chain is limited, extensive research on the analogous tryptophan residue provides a strong basis for selecting an appropriate scavenger cocktail. The primary side reaction to prevent is alkylation by carbocations generated from t-butyl or trityl protecting groups.
Table 1: Comparison of Common Scavenger Cocktails for Protecting Electron-Rich Side Chains
| Scavenger Cocktail (Reagent) | Composition (v/v/v) | Key Advantages | Considerations |
| Standard (TFA/TIS/H₂O) | 95:2.5:2.5 | Simple, effective for many sequences, TIS is a good scavenger for trityl cations.[2] | May be insufficient for peptides with multiple sensitive residues or those prone to oxidation. |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Broad-spectrum, effective for complex peptides with multiple sensitive residues like Cys, Met, and Trp.[4] | Contains malodorous and toxic thiols. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Good balance of yield and purity, less odorous than Reagent K. High TIS content is beneficial for scavenging trityl cations. | Phenol can be difficult to remove during workup. |
| TFA/EDT/H₂O/TIS | 94:2.5:2.5:1 | EDT is effective at preventing oxidation and reducing disulfide bonds. | EDT is malodorous. |
Recommendation: For peptides containing this compound, the Standard (TFA/TIS/H₂O) cocktail is a good starting point for sequences without other highly sensitive residues. For peptides that also contain arginine (with Pbf or Pmc protection), cysteine, or methionine, a more robust cocktail like Reagent B or one containing a thiol scavenger is recommended to minimize the risk of side reactions.
Experimental Protocols
The following protocols provide a general guideline for the incorporation of Fmoc-3-(2-Thienyl)-D-alanine into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
Workflow for Fmoc-SPPS of a this compound Containing Peptide
Caption: General workflow for solid-phase synthesis of a peptide containing this compound.
Protocol for Amino Acid Coupling
This protocol describes a single coupling cycle for Fmoc-3-(2-Thienyl)-D-alanine.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-3-(2-Thienyl)-D-alanine (0.4 mmol, 4 eq.) and a coupling agent such as HBTU (0.38 mmol, 3.8 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a ninhydrin test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
-
Repeat:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Protocol for Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of all side-chain protecting groups.
-
Resin Preparation:
-
After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the desired cleavage cocktail (see Table 1). For example, for the Standard Cocktail (TFA/TIS/H₂O), mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Logical Relationship of Protecting Group Strategy
Caption: Logical diagram of the protecting group strategy for this compound in Fmoc-SPPS.
Conclusion
The incorporation of this compound into peptides via Fmoc-SPPS is a straightforward process that does not require a dedicated protecting group for the thiophene side chain. The key to preventing unwanted side reactions lies in the careful selection of a scavenger cocktail for the final TFA cleavage step. By employing a suitable scavenger mixture, researchers can effectively protect the thienyl moiety from electrophilic attack, ensuring the synthesis of high-purity peptides for various applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Peptide Libraries with 3-(2-Thienyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids (ncAAs) into peptide libraries offers a powerful strategy to expand chemical diversity and enhance the therapeutic potential of peptide-based drug candidates.[1][2][3] 3-(2-Thienyl)-D-alanine, an analog of phenylalanine, is a particularly interesting building block. Its thiophene ring can engage in unique molecular interactions, potentially leading to improved binding affinity, selectivity, and metabolic stability of the resulting peptides.[1] This application note provides a detailed protocol for the synthesis of peptide libraries incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Data Presentation
The success of incorporating any amino acid into a growing peptide chain during SPPS is highly dependent on the coupling efficiency. While specific quantitative data for the coupling efficiency of Fmoc-D-3-(2-thienyl)alanine is not extensively published, the following table summarizes the generally accepted relative efficiencies and key characteristics of common coupling reagents used in SPPS. These values can serve as a guide for optimizing the synthesis of peptide libraries containing this non-canonical amino acid.
| Coupling Reagent | Typical Coupling Time | Relative Coupling Efficiency (General) | Notes |
| HBTU/HOBt | 30 - 60 min | High | A standard and cost-effective choice for routine peptide synthesis. |
| HATU | 15 - 30 min | Very High | Generally considered one of the most efficient coupling reagents, especially for sterically hindered amino acids. |
| DIC/Oxyma | 30 - 60 min | High | A good alternative to HBTU/HOBt, known for reducing racemization. |
Experimental Protocols
This section details the materials and methods for the manual synthesis of a peptide library incorporating this compound using the "split-and-pool" method on a solid support.
Materials
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-3-(2-thienyl)-alanine)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma (Ethyl (hydroxyimino)cyanoacetate)
-
-
Deprotection Reagent: 20% piperidine in DMF (v/v)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Precipitation and Washing: Cold diethyl ether
-
Solid-phase synthesis vessels
-
Shaker
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Protocol for Split-and-Pool Synthesis of a Peptide Library
This protocol outlines the synthesis of a tripeptide library with the general structure X-Y-Z-NH2, where X, Y, and Z represent different amino acids, and one position is diversified with a set of amino acids including this compound.
1. Resin Preparation:
- Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
- Wash the resin with DMF (3x) and DCM (3x).
2. First Position (Z) Amino Acid Coupling (Pool Step):
- Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) to the entire batch of resin.
- In a reaction vessel, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) and pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin and shake for 2 hours.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
- Wash the resin with DMF (3x) and DCM (3x).
- Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Second Position (Y) Amino Acid Coupling (Split Step):
- Split the resin into equal portions, one for each amino acid to be introduced at this position (including Fmoc-D-3-(2-thienyl)-alanine).
- In separate reaction vessels, couple the different Fmoc-protected amino acids to each portion of the resin using the same coupling procedure as in step 2.
- After coupling and washing, perform the Fmoc deprotection as described above.
4. Pooling and Third Position (X) Amino Acid Coupling (Pool Step):
- Pool all the resin portions from the previous step into a single vessel.
- Couple the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the pooled resin using the standard coupling and deprotection procedure.
5. Final Deprotection:
- After coupling the final amino acid, perform the final Fmoc deprotection.
6. Cleavage and Deprotection:
- Wash the resin with DCM (5x) and dry under vacuum.
- Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptides.
- Precipitate the peptides by adding cold diethyl ether.
- Centrifuge to pellet the peptides, decant the ether, and wash the peptide pellet with cold ether (2x).
- Dry the peptide library under vacuum.
7. Characterization:
- Analyze the crude peptide library by HPLC and Mass Spectrometry to confirm the presence of the desired peptides.
Visualizations
Experimental Workflow
Caption: Split-and-pool synthesis workflow for a peptide library.
Example Signaling Pathway: GLP-1 Receptor Activation
Peptide libraries containing non-canonical amino acids are valuable tools for screening against G-protein coupled receptors (GPCRs), such as the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. The following diagram illustrates the canonical signaling pathway activated by a GLP-1 receptor agonist. A hit from a peptide library containing this compound could potentially modulate this pathway.
Caption: GLP-1 receptor signaling pathway.
References
Characterization of Peptides Containing 3-(2-Thienyl)-D-alanine by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as 3-(2-Thienyl)-D-alanine, into peptide structures is a key strategy in modern drug discovery and development. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. Mass spectrometry is an indispensable tool for the detailed characterization of these modified peptides, providing crucial information on their identity, purity, and structure. This document provides detailed application notes and experimental protocols for the characterization of peptides containing this compound using mass spectrometry.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Monoisotopic Mass | 171.03540 u | [1][2] |
Expected Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)
Due to the limited availability of specific experimental data on the fragmentation of peptides containing this compound in the public domain, the following section outlines the expected fragmentation behavior based on the known principles of peptide fragmentation by Collision-Induced Dissociation (CID).
The thienyl group, being an aromatic system analogous to the phenyl group of phenylalanine, is expected to influence fragmentation in a similar manner. The primary fragmentation of peptides in low-energy CID occurs along the peptide backbone, leading to the formation of b- and y-type ions.[3]
Characteristic Fragment Ions:
-
b- and y-ions: The presence of this compound will result in a mass shift in the b- and y-ion series corresponding to its residue mass (153.0299 Da).
-
Immonium Ion: A characteristic immonium ion for this compound is expected at an m/z corresponding to the protonated amino acid minus the carboxyl group. The theoretical m/z for the immonium ion of this compound is 126.0423.
-
Neutral Losses: The thienyl side chain may undergo neutral losses under CID conditions. A potential neutral loss could be that of the entire thienyl-methyl group (C₅H₅S, 97.0139 Da) from fragment ions.
-
Internal Fragment Ions: Double backbone cleavages can lead to the formation of internal fragment ions containing the this compound residue.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
Materials:
-
Peptide sample containing this compound
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), mass spectrometry grade
-
Trifluoroacetic acid (TFA), mass spectrometry grade (optional, for sample cleanup)
-
Solid-phase extraction (SPE) cartridges (e.g., C18), if desalting is required
Protocol:
-
Dissolution: Dissolve the peptide sample in a suitable solvent, typically 0.1% formic acid in water or a water/acetonitrile mixture, to a final concentration of 1-10 pmol/µL.
-
Desalting (if necessary): If the sample contains high concentrations of salts or detergents, perform desalting using a C18 SPE cartridge.
-
Equilibrate the cartridge with 100% ACN.
-
Wash the cartridge with 0.1% TFA or 0.1% FA in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge again with 0.1% TFA or 0.1% FA in water to remove salts.
-
Elute the peptide with a solution of 50-80% ACN and 0.1% FA.
-
-
Final Dilution: Dilute the desalted sample to the desired concentration for mass spectrometric analysis.
Mass Spectrometry Analysis
The following protocol is a general guideline for analysis using an electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatography (LC) system.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Electrospray ionization-tandem mass spectrometer (ESI-MS/MS) (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Dependent on the column diameter (e.g., 200-400 nL/min for nano-LC).
-
Injection Volume: 1-5 µL
MS Parameters:
-
Ionization Mode: Positive Ion Mode
-
Capillary Voltage: 1.5 - 2.5 kV
-
Source Temperature: 150 - 250 °C
-
MS1 Scan Range: m/z 300 - 2000
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) is commonly used. The top 3-5 most intense precursor ions from the MS1 scan are selected for fragmentation.
-
Collision Energy: A stepped or normalized collision energy approach is recommended to obtain a rich fragmentation spectrum. The optimal collision energy will depend on the instrument and the charge state of the precursor ion.
Data Analysis
-
Deconvolution: Process the raw data to deconvolute the isotopic peaks and determine the monoisotopic mass of the precursor ion.
-
Database Searching: Use a protein database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptide. The search parameters must be modified to include the mass of this compound as a variable or fixed modification.
-
De Novo Sequencing: If the peptide sequence is unknown, perform de novo sequencing by interpreting the b- and y-ion series in the MS/MS spectrum. The mass difference between adjacent b- or y-ions corresponds to the residue mass of an amino acid.
-
Manual Spectral Interpretation: Manually inspect the MS/MS spectra to confirm the sequence and identify any characteristic fragment ions or neutral losses associated with the this compound residue.
Quantitative Data Summary
The following table provides the theoretical monoisotopic m/z values for the b- and y-ions of a hypothetical peptide, "Ac-Gly-X-Ala-NH₂," where X is this compound. This serves as a reference for expected fragment ions.
| Ion Type | Sequence | Theoretical m/z (Singly Charged) |
| b₁ | Ac-Gly | 102.0550 |
| b₂ | Ac-Gly-X | 255.0849 |
| y₁ | Ala-NH₂ | 90.0550 |
| y₂ | X-Ala-NH₂ | 243.0849 |
Visualizations
Caption: Workflow for the characterization of peptides containing this compound.
Caption: Logical relationships in peptide fragmentation during tandem mass spectrometry.
Conclusion
The characterization of peptides containing this compound by mass spectrometry is a critical step in the development of novel peptide-based therapeutics. While specific fragmentation data for this modified amino acid is not widely available, the established principles of peptide fragmentation provide a solid framework for its analysis. By following the detailed protocols for sample preparation, mass spectrometric analysis, and data interpretation outlined in this document, researchers can confidently identify and characterize these important molecules. Further studies are warranted to build a comprehensive library of fragmentation patterns for peptides containing this compound, which will further aid in their routine characterization.
References
Development of Bioactive Peptides Using Thienylalanine Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Among these, thienylalanine, an analogue of phenylalanine where the phenyl ring is replaced by a thiophene ring, has emerged as a valuable building block. Its unique electronic and steric properties can lead to novel peptide conformations and interactions with biological targets. These application notes provide detailed protocols and data for the synthesis and evaluation of bioactive peptides incorporating thienylalanine, with a focus on enzyme inhibition and G-protein coupled receptor (GPCR) modulation.
Application Note 1: Thienylalanine-Containing Peptides as Angiotensin-Converting Enzyme (ACE) Inhibitors
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase within this pathway. ACE inhibitors are a cornerstone in the treatment of hypertension. The incorporation of thienylalanine into peptide sequences can enhance their inhibitory potency, potentially through interactions with the active site of ACE. The thiophene ring can act as a zinc-chelating group and a bioisostere for the phenyl group of phenylalanine, offering advantages in terms of stability and activity.[1]
Quantitative Data Summary
A notable example is the tripeptide 3-thienylalanine-ornithine-proline (TOP) , which has demonstrated significant antihypertensive effects.[1] The following table summarizes its activity compared to the well-established ACE inhibitor, Captopril, in spontaneously hypertensive rats (SHRs).
| Compound | Dose | Change in Systolic Blood Pressure (mmHg) | Duration of Action (hours) |
| TOP | 5 mg/kg (oral) | ↓ 27.4 (from 189.1 ± 2.5 to 161.7 ± 2.6) | 18 ± 0.5 |
| Captopril | 20 mg/kg (oral) | Not specified in the same manner, but TOP's duration was longer | 16 ± 0.5 |
Data derived from studies on spontaneously hypertensive rats (SHRs). The change in blood pressure for TOP was observed after 7 days of chronic administration.[1]
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of Thienylalanine-Containing Peptides (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic thienylalanine-containing peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials:
-
Rink Amide Resin (100-200 mesh)
-
Fmoc-protected amino acids (including Fmoc-L-thienylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of OxymaPure® in DMF.
-
Add 3-4 equivalents of DIC to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including Fmoc-L-thienylalanine.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
2. In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This colorimetric assay is a common method for screening ACE inhibitors.[2][3] It is based on the quantification of hippuric acid formed from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Thienylalanine-containing peptide (inhibitor)
-
1 M HCl
-
Ethyl acetate
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve ACE in borate buffer to a concentration of 0.1 U/mL.
-
Dissolve HHL in borate buffer to a concentration of 5 mM.
-
Prepare a stock solution of the thienylalanine peptide in water or buffer and create a series of dilutions.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the peptide solution (or buffer for control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ACE solution to each well.
-
Immediately add 50 µL of the HHL substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 62.5 µL of 1 M HCl.
-
-
Extraction and Measurement:
-
Add 375 µL of ethyl acetate to each well to extract the hippuric acid formed.
-
Vortex the plate and then centrifuge to separate the layers.
-
Carefully transfer a portion of the ethyl acetate layer to a new plate.
-
Evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance with the peptide.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: General workflow from peptide synthesis to biological evaluation.
Application Note 2: Thienylalanine Peptides as Potential Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are targets for a significant portion of modern drugs.[4][5] Endogenous peptides are natural ligands for many GPCRs, regulating a vast array of physiological processes.[4] Replacing key aromatic residues, such as phenylalanine, with thienylalanine in GPCR-targeting peptides can alter receptor affinity, selectivity, and signaling bias (i.e., preferential activation of certain downstream pathways).[6] For example, in analogues of Gonadotropin-Releasing Hormone (GnRH), which targets the GnRH receptor, modifications can lead to superagonists or antagonists.[7]
While specific quantitative data for a thienylalanine-containing GnRH analogue was not found in the immediate search, the principle remains a key application area. The following diagram illustrates a canonical GPCR signaling pathway that could be modulated by such a peptide.
Visualizations
Caption: A Gq-coupled GPCR signaling pathway modulated by a peptide ligand.
Conclusion
The use of thienylalanine as a building block in peptide design offers a versatile tool for developing novel bioactive compounds. As demonstrated with the ACE inhibitor 3-thienylalanine-ornithine-proline, this non-proteinogenic amino acid can confer potent and durable biological effects. The detailed protocols provided herein for solid-phase synthesis and in vitro screening should enable researchers to explore the potential of thienylalanine-containing peptides in various therapeutic areas, including cardiovascular disease and GPCR-mediated signaling. Further investigations into structure-activity relationships will undoubtedly uncover new lead compounds with improved pharmacological profiles.
References
- 1. Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ufop.br [repositorio.ufop.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Frontiers | Editorial: Peptide-binding GPCRs coming of age [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Application Notes and Protocols for the Enzymatic Resolution of DL-3-(2-thienyl)alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure amino acids are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. 3-(2-thienyl)alanine, a non-proteinogenic amino acid, is of significant interest in medicinal chemistry. The enzymatic resolution of its racemic mixture (DL-3-(2-thienyl)alanine) offers a green and highly selective method to obtain the desired D- or L-enantiomer. This document provides detailed application notes and protocols for the enzymatic resolution of DL-3-(2-thienyl)alanine using various enzyme systems, including Penicillin G Acylase, L-Aminoacylase, and D-Amino Acid Oxidase.
Penicillin G Acylase (PGA) Mediated Kinetic Resolution
Penicillin G Acylase (PGA) is a versatile enzyme widely used in the pharmaceutical industry.[1] It can be employed for the kinetic resolution of racemic amino acids through enantioselective acylation of the L-enantiomer.[2][3] In this process, the L-amino acid is selectively acylated, allowing for the separation of the unreacted D-amino acid. A mutant PGA from E. coli has shown high enantioselectivity in the resolution of various D,L-amino acids.[2][3]
Experimental Protocol: Enantioselective Acylation using Mutant Penicillin G Acylase
This protocol is adapted from the kinetic resolution of D,L-glutamine and D,L-glutamic acid.[2][3]
Materials:
-
DL-3-(2-thienyl)alanine
-
Mutant Penicillin G Acylase (PGA) from E. coli
-
Phenylacetic acid methyl ester (acyl donor)
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a solution of DL-3-(2-thienyl)alanine (e.g., 50 mM) in phosphate buffer (pH 7.5).
-
Add phenylacetic acid methyl ester to the solution (e.g., 1.2 equivalents).
-
Initiate the reaction by adding the mutant PGA enzyme (e.g., 10 U/mL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals.
-
Analyze the aliquots by chiral HPLC to determine the conversion of the L-enantiomer and the enantiomeric excess (e.e.) of the remaining D-enantiomer.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached (typically around 50%), stop the reaction by acidifying the mixture to pH 2.0 with HCl.
-
Extract the N-phenylacetyl-L-3-(2-thienyl)alanine into ethyl acetate.
-
The aqueous layer, containing the unreacted D-3-(2-thienyl)alanine, can be further purified.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-phenylacetyl-L-3-(2-thienyl)alanine.
-
The D-enantiomer can be isolated from the aqueous phase through techniques like ion-exchange chromatography.
-
Data Presentation
The following table summarizes representative data from the kinetic resolution of other amino acids using a mutant PGA, which can be used as an expected outcome for DL-3-(2-thienyl)alanine.
| Substrate | Enantiomeric Excess (e.e.) of D-enantiomer (%) | Conversion (%) | Reference |
| D,L-Glutamine | 97 | ~50 | [2][3] |
| D,L-Glutamic Acid | 90 | ~50 | [2][3] |
| D,L-Asparagine | 80 | ~50 | [3] |
| D,L-Serine | 50 | ~50 | [3] |
L-Aminoacylase Catalyzed Hydrolysis
L-Aminoacylases (EC 3.5.1.14) are enzymes that catalyze the hydrolysis of N-acyl-L-amino acids to produce the corresponding L-amino acid and a carboxylate.[4] This method involves the chemical N-acetylation of the racemic amino acid, followed by the enantioselective hydrolysis of the N-acetyl-L-enantiomer by the L-aminoacylase.
Experimental Protocol: Hydrolysis of N-acetyl-DL-3-(2-thienyl)alanine
This protocol is based on the established methods for L-aminoacylase resolution.[5]
Materials:
-
N-acetyl-DL-3-(2-thienyl)alanine
-
L-Aminoacylase (e.g., from Aspergillus oryzae or porcine kidney)[5]
-
Tris-HCl buffer (pH 8.0)
-
Cobalt chloride (CoCl₂) solution (as an activator)
-
Hydrochloric acid
-
Dowex 50 (H⁺ form) resin
-
Ammonia solution
-
Ethanol
-
Chiral HPLC system for analysis
Procedure:
-
Synthesis of N-acetyl-DL-3-(2-thienyl)alanine:
-
React DL-3-(2-thienyl)alanine with acetic anhydride in a suitable solvent to obtain the N-acetylated derivative. Purify the product before enzymatic resolution.
-
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl-DL-3-(2-thienyl)alanine in Tris-HCl buffer (pH 8.0).
-
Add CoCl₂ solution to a final concentration of 0.5 mM.
-
Add L-aminoacylase (e.g., immobilized enzyme for easier separation).
-
Incubate the reaction at an optimal temperature (e.g., 37-50°C) with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the formation of L-3-(2-thienyl)alanine using TLC or HPLC.
-
After completion (typically when ~50% conversion is achieved), stop the reaction by acidification with HCl to pH 4.0.
-
Filter off the enzyme if it is immobilized.
-
Separate the product L-3-(2-thienyl)alanine from the unreacted N-acetyl-D-3-(2-thienyl)alanine based on their different solubilities at this pH or by ion-exchange chromatography.
-
-
Isolation of Enantiomers:
-
L-enantiomer: The precipitated L-amino acid can be collected by filtration.
-
D-enantiomer: The unreacted N-acetyl-D-3-(2-thienyl)alanine can be recovered from the filtrate and hydrolyzed chemically (e.g., by acid hydrolysis) to obtain D-3-(2-thienyl)alanine.
-
Data Presentation
Expected outcomes based on the resolution of similar N-acyl amino acids.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Activator | Expected Yield of L-amino acid | Reference |
| Porcine Kidney | 8.0 | 65 | Co²⁺ | ~70% of theoretical | [5] |
| Aspergillus oryzae | 7.0-8.5 | 37-50 | Co²⁺ | High | General Knowledge |
D-Amino Acid Oxidase (DAAO) Mediated Oxidative Deamination
D-Amino Acid Oxidase (DAAO, EC 1.4.3.3) is a flavoenzyme that catalyzes the stereoselective oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[6] This allows for the selective removal of the D-enantiomer from a racemic mixture, leaving the L-enantiomer untouched. DAAO from the yeast Trigonopsis variabilis is known for its broad substrate specificity.[7]
Experimental Protocol: Oxidative Deamination of D-3-(2-thienyl)alanine
Materials:
-
DL-3-(2-thienyl)alanine
-
D-Amino Acid Oxidase (DAAO) from Trigonopsis variabilis
-
Catalase (to decompose the hydrogen peroxide byproduct)
-
Phosphate or Pyrophosphate buffer (pH 8.0-8.5)
-
Oxygen supply (air bubbling or pure oxygen)
-
Ion-exchange resin for product separation
-
Chiral HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Dissolve DL-3-(2-thienyl)alanine in the buffer.
-
Add DAAO and catalase to the solution.
-
Saturate the solution with oxygen and maintain a continuous supply throughout the reaction.
-
Incubate at a suitable temperature (e.g., 30°C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the consumption of the D-enantiomer by chiral HPLC.
-
The reaction can also be monitored by measuring oxygen consumption or ammonia production.
-
-
Work-up and Product Isolation:
-
When the D-enantiomer is completely consumed, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).
-
Remove the denatured protein by centrifugation or filtration.
-
The resulting solution contains L-3-(2-thienyl)alanine and the α-keto acid corresponding to the D-enantiomer.
-
Separate the L-amino acid from the α-keto acid using ion-exchange chromatography.
-
Data Presentation
DAAO from Trigonopsis variabilis exhibits high affinity for aromatic D-amino acids.
| Enzyme | Substrate Specificity | Key Reaction Product | Advantage | Reference |
| D-Amino Acid Oxidase (T. variabilis) | High affinity for D-phenylalanine and other aromatic D-amino acids | α-keto acid, NH₃, H₂O₂ | High stereoselectivity for D-enantiomers | [6][7] |
Analytical Method: Chiral HPLC
The determination of enantiomeric purity is critical for evaluating the success of the enzymatic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Protocol: Chiral HPLC Analysis of 3-(2-thienyl)alanine Enantiomers
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Crownpak CR(+), Chirobiotic T, or similar)
Mobile Phase (example):
-
Perchloric acid solution (pH 1.5-2.5) with a small percentage of an organic modifier like methanol or acetonitrile. The exact composition should be optimized for the specific column used.
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (example):
-
Column: Crownpak CR(+)
-
Mobile Phase: Aqueous HClO₄ (pH 2.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers by injecting standards of the pure enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Visualizations
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the enzymatic resolution of DL-3-(2-thienyl)alanine.
Logical Relationship of L-Aminoacylase Resolution
Caption: Stereoselective hydrolysis using L-Aminoacylase.
Signaling Pathway of D-Amino Acid Oxidase Action
References
- 1. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Aminoacylase - Wikipedia [en.wikipedia.org]
- 5. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 7. D-amino acid oxidase from the yeast Trigonopsis variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Hydrophobic Peptide Aggregation with Thienylalanine Substitution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing and characterizing the aggregation of hydrophobic peptides, with a special focus on the use of the non-natural amino acid thienylalanine as a strategic tool for modulating these properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrophobic peptide aggregation?
Hydrophobic peptide aggregation is a common challenge driven by the inherent physicochemical properties of the amino acid sequence. The primary causes include:
-
Hydrophobic Interactions: Peptides with a high proportion of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp) tend to self-associate in aqueous environments to minimize their exposure to water.[1][2]
-
β-Sheet Formation: Aggregation is often characterized by the formation of intermolecular β-sheets, where peptide backbones align and form extensive hydrogen bond networks, leading to stable, insoluble structures.[3]
-
Aromatic π-π Stacking: Aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) can interact through π-π stacking, which can contribute to the stabilization of aggregated structures.[4]
-
Concentration and Environmental Factors: High peptide concentrations, specific pH ranges (especially near the isoelectric point), and the presence of salts can all promote aggregation.
Q2: How can substituting natural amino acids with thienylalanine potentially prevent aggregation?
Thienylalanine is a non-natural amino acid that is structurally similar to phenylalanine but contains a thiophene ring instead of a benzene ring. While direct, extensive evidence for its universal aggregation-preventing effects is still an emerging area of research, its substitution for natural aromatic residues like phenylalanine is a rational strategy for modulating aggregation propensity. The potential mechanisms include:
-
Disruption of Aromatic Packing: The distinct size, shape, and electronic properties of the thiophene ring compared to the benzene ring of phenylalanine can disrupt the specific π-π stacking interactions that stabilize the core of an aggregate.
-
Altered Hydrophobicity: The substitution can subtly alter the local hydrophobicity, which may be sufficient to destabilize the packing of peptide chains into an aggregate.
-
Modified Side-Chain Interactions: The sulfur atom in the thiophene ring introduces different electronic and steric properties that can lead to altered side-chain interactions within an aggregate, potentially destabilizing it.
It is important to note that in some contexts, increasing hydrophobicity can enhance aggregation. Therefore, substituting phenylalanine with thienylalanine should be approached as a strategy to modulate and investigate aggregation, which may lead to either its prevention or, in some cases, a change in the aggregation pathway.[2]
Q3: What are the key experimental techniques to monitor and quantify peptide aggregation?
Several spectroscopic and microscopic techniques are commonly used to monitor peptide aggregation in vitro:
-
Thioflavin T (ThT) Fluorescence Assay: This is the most common method for detecting amyloid-like fibrils. ThT dye exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structures characteristic of amyloid aggregates.[5][6]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor changes in the secondary structure of the peptide. A transition from a random coil or α-helical structure to a β-sheet conformation is a hallmark of amyloidogenic aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates, allowing researchers to observe the formation of fibrils, oligomers, or amorphous aggregates.[7][8]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of particles in solution, providing information on the formation of larger aggregates over time.
Troubleshooting Guides
Problem: My hydrophobic peptide is showing low yield and difficult purification during solid-phase peptide synthesis (SPPS).
-
Possible Cause: On-resin aggregation of the growing peptide chains is preventing efficient coupling and deprotection steps. This is common for sequences rich in hydrophobic amino acids.
-
Solutions:
-
Incorporate a Thienylalanine Residue: Strategically replace a key hydrophobic or aromatic residue (like Phenylalanine) in your sequence with Fmoc-L-Thienylalanine during synthesis. This may disrupt the on-resin aggregation.
-
Use "Difficult Sequence" Coupling Reagents: Employ stronger coupling reagents like HATU or HCTU.
-
Microwave-Assisted Synthesis: Perform the synthesis on a microwave peptide synthesizer. The elevated temperature can help to disrupt secondary structures and improve reaction efficiency.
-
Solvent Choice: Switch from DMF to NMP, or use a mixture of DMF/DMSO as the synthesis solvent to improve solvation of the peptide chains.
-
Problem: My purified, thienylalanine-containing peptide is precipitating out of aqueous solution.
-
Possible Cause: Despite the modification, the peptide is still highly hydrophobic and has low solubility in aqueous buffers.
-
Solutions:
-
Initial Dissolution in Organic Solvent: First, dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO or HFIP to ensure it is fully monomeric.[5] Then, slowly add your aqueous buffer to this solution to reach the desired final concentration. Be aware that residual organic solvent might affect your experiment.
-
pH Adjustment: Adjust the pH of the buffer. If the peptide has a net charge, moving the pH further away from its isoelectric point will increase solubility.
-
Perform a Solubility Test: Before committing your entire batch of peptide, take a small aliquot and test its solubility in various solvents and buffer systems to find the optimal conditions.
-
Problem: I am getting a high background signal or inconsistent results in my Thioflavin T (ThT) assay.
-
Possible Cause 1: The ThT stock solution has degraded or is at the wrong concentration.
-
Solution 1: Prepare a fresh ThT stock solution and filter it through a 0.22 µm filter before use. Always protect the ThT solution from light.
-
Possible Cause 2: The peptide sample was not fully monomeric at the start of the experiment, leading to pre-existing aggregates that interfere with the kinetics.
-
Solution 2: Ensure your peptide is fully disaggregated before starting the assay. This can be achieved by dissolving it in HFIP or DMSO followed by dilution into the assay buffer, or by a pH excursion method.[5]
-
Possible Cause 3: The thienylalanine residue itself is interacting with the ThT dye.
-
Solution 3: Run a control experiment with the thienylalanine-containing peptide under conditions where it is known to be monomeric (e.g., immediately after dilution from a disaggregating solvent) to measure any background fluorescence. Also, run a control with ThT in buffer alone.
Data Presentation
Table 1: Physicochemical Properties of Phenylalanine vs. Thienylalanine
| Property | L-Phenylalanine (Phe) | L-2-Thienylalanine (Thi) | L-3-Thienylalanine (Thi) | Rationale for Substitution |
| Structure | Benzene ring | 2-substituted Thiophene ring | 3-substituted Thiophene ring | The thiophene ring alters the steric and electronic profile compared to the benzene ring, which can disrupt packing. |
| Aromaticity | Yes | Yes | Yes | Maintains aromatic character which may be important for some biological interactions, but with different π-electron distribution. |
| Hydrophobicity | High | High (similar to Phe) | High (similar to Phe) | Provides a conservative substitution that is less likely to dramatically alter the overall hydrophobic moment of the peptide. |
| Potential for π-π Stacking | High | Moderate-High | Moderate-High | The geometry and heteroatom of the thiophene ring can lead to altered stacking interactions compared to Phe-Phe stacking. |
Table 2: Example Data Template for Aggregation Kinetics
| Peptide Sequence | Lag Time (hours) | Max ThT Fluorescence (a.u.) | Apparent Rate Constant (k, h⁻¹) | Fibril Morphology (from TEM) |
| Control Peptide (with Phe) | e.g., 2.5 | e.g., 8500 | e.g., 0.8 | e.g., Long, straight fibrils |
| Test Peptide (with Thi) | [Record your data] | [Record your data] | [Record your data] | [Record your data] |
| Negative Control (Buffer + ThT) | N/A | e.g., 200 | N/A | N/A |
Experimental Protocols & Visualizations
Experimental Workflow for Assessing the Impact of Thienylalanine Substitution
Caption: Workflow for comparing aggregation of a native peptide to its thienylalanine-substituted analog.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Thienylalanine
This protocol outlines a standard Fmoc/tBu-based SPPS procedure.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., DIC/Oxyma).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.
-
Amino Acid Coupling Cycle (for each subsequent amino acid):
-
Wash the resin extensively with DMF.
-
Activate the next Fmoc-amino acid (e.g., Fmoc-Ala-OH, or Fmoc-L-2-Thienylalanine-OH) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF.
-
Perform Fmoc deprotection as in step 3.
-
-
Repeat Cycle: Repeat step 4 for all amino acids in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Wash the resin with DCM, then treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.
Potential Mechanism of Peptide Aggregation
Caption: A simplified model of the amyloidogenic peptide aggregation pathway.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation Kinetics
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a concentrated stock solution (e.g., 1-2 mM) of the purified peptide by dissolving it in a disaggregating solvent like 100% DMSO.
-
Assay Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in water. Store it in the dark at 4°C.
-
ThT Assay Solution: On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final concentration of 10-25 µM.
-
-
Assay Setup:
-
Use a black, clear-bottom 96-well plate for fluorescence measurements.
-
Initiate the aggregation reaction by diluting the peptide stock solution into the ThT assay solution to the desired final peptide concentration (e.g., 10-100 µM). Prepare samples in triplicate.
-
Controls: Include wells with buffer and ThT only (for background subtraction) and wells with the monomeric peptide at time zero.
-
-
Data Acquisition:
-
Place the 96-well plate in a plate reader capable of bottom-reading fluorescence.
-
Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking if desired to accelerate aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 24-72 hours).
-
Wavelengths: Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (ThT in buffer) from all peptide sample readings.
-
Plot the average fluorescence intensity versus time for each sample.
-
Fit the resulting sigmoidal curve to a suitable equation to extract kinetic parameters such as the lag time, apparent growth rate, and maximum fluorescence intensity.
-
Compare the kinetic parameters of the thienylalanine-containing peptide to the control peptide to determine its effect on aggregation.
-
References
- 1. Princeton.EDU [Princeton.EDU]
- 2. Mutations that replace aromatic side chains promote aggregation of the Alzheimer's Aβ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide aggregation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide-induced formation of protein aggregates and amyloid fibrils in human and guinea pig αA-crystallins under physiological conditions of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Sensitive Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing sensitive residues, with a special focus on thienylalanine.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing thienylalanine and other sensitive residues.
| Issue | Potential Cause | Recommended Solution |
| Low Cleavage Yield | Incomplete removal of the peptide from the resin. | - Increase the cleavage time in increments of 30-60 minutes.[1] - Ensure a sufficient volume of the cleavage cocktail is used to swell the resin adequately (approximately 10 mL per gram of resin).[1] - For peptides with multiple arginine residues, which can be difficult to deprotect, consider using a stronger cleavage cocktail like Reagent K and extending the cleavage time.[2] |
| Presence of Multiple Impurities in HPLC | Side reactions during cleavage due to reactive carbocations. | - Optimize the scavenger composition in the cleavage cocktail. For aromatic residues like thienylalanine, which are susceptible to alkylation, scavengers that can effectively trap carbocations are crucial.[3] - Consider using a cocktail containing triisopropylsilane (TIS) and water, which has been shown to minimize side reactions for similar sensitive residues like (2-furyl)-L-alanine. |
| Oxidation of Sensitive Residues (e.g., Met, Cys, Trp) | Exposure to air or reactive species during cleavage. | - Use a cleavage cocktail designed to prevent oxidation, such as Reagent H for methionine-containing peptides.[2] - Degas the cleavage cocktail and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - For cysteine-containing peptides, the inclusion of a reducing scavenger like 1,2-ethanedithiol (EDT) is critical to prevent disulfide bond formation. |
| Alkylation of Thienylalanine or Tryptophan Residues | Electrophilic attack on the aromatic ring by carbocations generated from protecting groups. | - The thiophene ring of thienylalanine is susceptible to electrophilic substitution, particularly at the positions adjacent to the sulfur atom.[4] - Employ a high concentration of a "soft" scavenger like thioanisole or EDT to protect the aromatic ring.[5] - Triisopropylsilane (TIS) is also an effective carbocation scavenger.[6] |
| Incomplete Removal of Protecting Groups | Steric hindrance or insufficient reaction time. | - Extend the cleavage duration. Some protecting groups, like Pmc on arginine, may require longer reaction times for complete removal.[1] - For particularly difficult sequences, a stronger acidolytic cleavage using a reagent like Reagent K may be necessary.[2] |
| Peptide Precipitation Issues | The peptide is highly hydrophobic or hydrophilic, preventing efficient precipitation with ether. | - If the peptide oils out, this may be due to residual organic solvents. Try freezing and lyophilizing the crude material. - For hydrophobic peptides, consider alternative precipitation solvents or a different work-up procedure. - For very hydrophilic peptides, reducing the volume of TFA by evaporation under a stream of nitrogen before adding cold ether can improve precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing thienylalanine?
A1: The primary challenge is the acid sensitivity of the thienyl group. Similar to the indole ring of tryptophan, the electron-rich thiophene ring in thienylalanine is susceptible to electrophilic attack by carbocations generated during the cleavage of protecting groups (e.g., t-butyl, trityl) in the presence of a strong acid like trifluoroacetic acid (TFA).[4] This can lead to undesired side reactions, such as alkylation of the thienyl ring, resulting in impurities and reduced yield of the target peptide.
Q2: Which scavengers are recommended for peptides containing thienylalanine?
A2: While specific data for thienylalanine is limited, based on its structural similarity to other sensitive aromatic amino acids, a combination of scavengers is recommended. Triisopropylsilane (TIS) is a highly effective carbocation scavenger that can prevent alkylation.[6] Water is also a crucial component to hydrolyze reactive intermediates. For sulfur-containing aromatic residues, thioanisole can act as a "soft" scavenger to protect the aromatic ring. Therefore, a cocktail containing TFA, TIS, and water is a good starting point. For peptides also containing other sensitive residues like Cys or Met, the addition of 1,2-ethanedithiol (EDT) is beneficial.
Q3: Can standard cleavage cocktails like Reagent B or Reagent K be used for thienylalanine-containing peptides?
A3: Yes, standard cleavage cocktails can be adapted.
-
Reagent B (TFA/Phenol/Water/TIS) is a good "odorless" option that contains TIS, an effective scavenger for protecting aromatic rings.[2]
-
Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is a robust cocktail suitable for peptides with a variety of sensitive residues, including aromatic ones.[2] The presence of both thioanisole and EDT offers excellent protection against various side reactions.
The choice will depend on the other sensitive residues present in the peptide sequence.
Q4: How can I detect and characterize side products from the cleavage of a thienylalanine-containing peptide?
A4: High-Performance Liquid Chromatography (HPLC) is the primary tool for detecting impurities. Side products will typically appear as extra peaks in the chromatogram. To characterize these impurities, mass spectrometry (MS) is essential. An increase in mass corresponding to the addition of a protecting group fragment (e.g., +56 Da for a t-butyl group) is indicative of an alkylation side reaction.[3] Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the modification on the peptide sequence.
Q5: What is a good starting point for optimizing the cleavage cocktail for a novel thienylalanine-containing peptide?
A5: A good starting point is to perform a small-scale trial cleavage using a standard cocktail known to be effective for sensitive peptides. A recommended initial cocktail would be TFA/TIS/Water (95:2.5:2.5 v/v/v) . Analyze the crude peptide by HPLC and MS. If side products are observed, you can then modify the cocktail by adding other scavengers like EDT or thioanisole, or by adjusting the cleavage time and temperature.
Data Presentation: Comparison of Cleavage Cocktails
The following table summarizes common cleavage cocktails and their suitability for peptides with sensitive residues. Note that specific performance for thienylalanine-containing peptides may require optimization.
| Cleavage Cocktail | Composition (v/v) | Primary Application | Suitability for Thienylalanine |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, good for scavenging carbocations. | Recommended starting point. TIS protects the aromatic ring. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" option for scavenging trityl groups.[2] | Good. Contains TIS for aromatic protection. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2] | Excellent. Offers broad protection for various sensitive residues that may be present alongside thienylalanine. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I (w/w) | Specifically designed to prevent methionine oxidation.[2] | Suitable, but may be overly complex if methionine is not present. |
Experimental Protocols
Protocol 1: General Cleavage of a Thienylalanine-Containing Peptide
This protocol provides a general procedure for the cleavage and deprotection of a peptide containing thienylalanine from a solid-phase resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water.
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Place the dried peptide-resin (typically 25-50 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh by combining TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). A typical volume is 1-2 mL for 25-50 mg of resin.
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.
-
After the cleavage is complete, filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and mass spectrometry.
Visualizations
Caption: Workflow for optimizing a peptide cleavage cocktail.
Caption: Proposed mechanism of thienylalanine alkylation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
Minimizing side reactions during the coupling of 3-(2-Thienyl)-D-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions during the coupling of 3-(2-Thienyl)-D-alanine and other sterically hindered amino acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | Steric Hindrance: The bulky 2-thienyl group can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] | 1. Switch to a more powerful coupling reagent: Onium salt-based reagents like HATU, HCTU, or COMU are generally more effective for hindered amino acids.[1][3] 2. Increase reaction time and/or temperature: Extend the coupling time (e.g., to overnight) or cautiously increase the temperature. Note that elevated temperatures can increase the risk of racemization.[2] 3. Perform a double coupling: Repeat the coupling step with fresh reagents.[1] 4. Use a capping step: Terminate unreacted chains with acetic anhydride to prevent the formation of deletion sequences.[2] |
| Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support, blocking reactive sites.[1][4] | 1. Change the solvent: Switch from DMF to NMP or add chaotropic salts (e.g., LiCl) or DMSO to disrupt hydrogen bonding.[4] 2. Sonication: Apply sonication to the reaction mixture to break up aggregates.[4] 3. Use a low-substitution resin: This can improve solvation and reduce inter-chain interactions.[4] | |
| Racemization Detected in Product | Over-activation of the Carboxylic Acid: The coupling reagent may be too reactive, leading to the formation of an oxazolone intermediate that is prone to epimerization.[5][6] | 1. Add a racemization suppressant: The addition of additives like HOBt, and more effectively HOAt or OxymaPure, can minimize racemization, especially when using carbodiimides (e.g., DIC).[5][7] 2. Use a less basic amine: Substitute a highly basic tertiary amine like DIEA with a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[8] 3. Lower the reaction temperature: Perform the coupling at a lower temperature to reduce the rate of epimerization. |
| Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. | 1. Select a low-racemization reagent: Onium salts like HATU and HCTU are generally preferred over carbodiimides alone for minimizing racemization.[3][9] 2. Avoid excess coupling reagent: For uronium/aminium reagents, do not use a large excess relative to the carboxylic acid to prevent side reactions.[9][10] | |
| Formation of Unwanted Byproducts | Guanidinylation of the N-terminus: This can occur when using excess uronium/aminium-based coupling reagents (e.g., HBTU, HATU), which can react with the free N-terminus of the peptide chain.[4][11] | 1. Pre-activate the amino acid: Mix the protected amino acid and the coupling reagent in the absence of the resin for a short period before adding it to the reaction vessel.[4] 2. Use stoichiometric amounts of coupling reagent: Avoid using a large excess of the uronium/aminium reagent.[9] |
| Diketopiperazine Formation: This is more common at the dipeptide stage, especially if Proline is one of the first two residues, and involves intramolecular cyclization.[4] | 1. Use 2-chlorotrityl chloride resin: The steric bulk of this resin inhibits diketopiperazine formation.[4] 2. Couple the third amino acid quickly: Proceed to the next coupling step immediately after deprotection of the second amino acid. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: this compound possesses a bulky aromatic side chain (the thienyl group) which creates significant steric hindrance.[2] This bulkiness can impede the approach of the activated carboxylic acid to the amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1][2]
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, onium salt-based reagents are generally recommended due to their high reactivity.[1] These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Reacts faster and with less epimerization compared to HBTU.[3][9]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Shows reduced rates of racemization compared to some other reagents.[9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A high-efficiency reagent with an improved safety profile.[1]
Q3: How can I monitor the completeness of the coupling reaction?
A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[1] A blue or purple color indicates an incomplete coupling, while yellow or colorless beads suggest the reaction is complete.
Q4: What is racemization and how can I prevent it?
A4: Racemization is the conversion of a pure enantiomer (in this case, the D-form of 3-(2-thienyl)-alanine) into a mixture of both D- and L-enantiomers during the coupling reaction.[5] This can significantly impact the biological activity of the final peptide. To prevent it:
-
Use a low-racemization coupling reagent like HATU or HCTU.[3][9]
-
Add a racemization-suppressing additive such as HOAt or OxymaPure, especially when using carbodiimides.[5][7]
-
Use a weaker base like N-methylmorpholine (NMM) instead of DIEA.[8]
-
Keep the reaction temperature as low as feasible.[2]
Q5: What is the purpose of a "capping" step?
A5: Capping is a process used to terminate peptide chains that have failed to couple.[2] This is typically done using acetic anhydride. By capping unreacted chains, you prevent the formation of deletion sequences (peptides missing one or more amino acids), which simplifies the purification of the final product.[2]
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Reported Yield for Challenging Couplings | Key Advantages | Potential Side Reactions |
| DIC | HOBt | DIEA | Moderate | Cost-effective | Racemization, Dehydration of Asn/Gln[3][9] |
| DIC | HOAt | DIEA | Good | Reduced racemization compared to HOBt[5] | |
| HBTU | N/A | DIEA | High | Fast reactions, high efficiency[1] | Guanidinylation if used in excess[1][4] |
| HATU | N/A | DIEA | Very High | More reactive than HBTU, less racemization[1][3][9] | Guanidinylation if used in excess[9] |
| HCTU | N/A | DIEA | Very High | Similar to HATU, often more stable[9] | Guanidinylation if used in excess |
| COMU | N/A | DIEA | Very High | High efficiency, improved safety profile[1] |
Table 2: Impact of Additives on Racemization (% D-isomer formation)
| Coupling Reagent | Additive | % D-Isomer Formed |
| Z-Phe-Val-OH + H-Pro-NH2 | HOBt | 10.2% |
| Z-Phe-Val-OH + H-Pro-NH2 | HOAt | 1.8% |
| Z-Phe-Val-OH + H-Pro-NH2 | OxymaPure | 1.5% |
| Z-Phe-Val-OH + H-Pro-NH2 | Oxyma-B | 1.2% |
| Data sourced from publicly available information for a model system prone to racemization.[5] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-3-(2-Thienyl)-D-alanine, 3-5 equivalents of HATU, and 6-10 equivalents of DIEA in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[2]
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling is recommended.
Protocol 2: Troubleshooting Protocol for Low Coupling Efficiency (Double Coupling and Capping)
-
First Coupling: Follow steps 1-7 of Protocol 1.
-
Second Coupling: If the Kaiser test is positive, repeat steps 4-6 of Protocol 1 with a fresh solution of activated Fmoc-3-(2-Thienyl)-D-alanine.
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (if necessary): If the Kaiser test is still positive after the second coupling, prepare a capping solution of acetic anhydride and pyridine (or DIEA) in DMF (e.g., 10:5:85 v/v/v). Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]
-
Final Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) before proceeding to the next deprotection step.
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) workflow for coupling this compound.
Caption: Decision-making flowchart for troubleshooting common coupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. people.uniurb.it [people.uniurb.it]
Addressing slow coupling kinetics with sterically hindered thienylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the slow coupling kinetics of sterically hindered thienylalanine derivatives during peptide synthesis.
Troubleshooting Guide
This guide addresses common issues and provides step-by-step solutions to improve coupling efficiency.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TAL-001 | Low or no coupling efficiency with standard reagents (e.g., DCC, DIC). | The bulky thienyl side chain causes significant steric hindrance, preventing standard carbodiimide reagents from effectively activating the carboxylic acid and facilitating peptide bond formation. | Switch to more potent in-situ activating reagents like aminium/uronium salts (HATU, HCTU) or phosphonium salts (PyAOP, PyBOP). These form highly reactive esters that can overcome the steric barrier.[1][2] |
| TAL-002 | Incomplete coupling despite using potent activating reagents. | - Insufficient reaction time. - Inadequate equivalents of amino acid and coupling reagent. - Peptide aggregation on the solid support, blocking reactive sites.[3] | - Increase reaction time: Extend the coupling reaction from the standard 1-2 hours to 4-24 hours.[2] - Increase reagent equivalents: Use 5-10 equivalents of the thienylalanine derivative and coupling reagent.[2] - Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[2][4] |
| TAL-003 | Repeated coupling failures even with optimized conditions. | Extreme steric hindrance that cannot be overcome by standard aminium/uronium or phosphonium reagents. This is particularly relevant for α,α-disubstituted thienylalanine analogs. | Utilize a protocol that forms an acyl fluoride in situ. Acyl fluorides are highly reactive and can effectively couple with the amine under severe steric hindrance.[5] |
| TAL-004 | Poor solubility of the protected thienylalanine. | The hydrophobicity of the protected amino acid can lead to poor solubility in standard solvents like DMF. | Consider using N-Methyl-2-pyrrolidone (NMP) as a solvent, which has superior solvating properties for aggregating or poorly solvated peptides.[2][6] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[3] |
| TAL-005 | Sequence-dependent difficulties (e.g., aggregation). | The growing peptide chain can form secondary structures (β-sheets) or aggregate, which physically blocks the N-terminal amine from reacting.[7][8] | - Elevated Temperature: Carefully increase the reaction temperature to 40-50°C to disrupt secondary structures. Monitor for potential side reactions like racemization.[2] - Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are my standard coupling protocols failing for thienylalanine?
A1: The slow or failed coupling of thienylalanine is primarily due to steric hindrance from its bulky side chain. This steric bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, significantly slowing down or preventing peptide bond formation.[1] Standard coupling reagents like DCC or DIC are often not potent enough to overcome this hindrance.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like thienylalanine?
A2: For challenging couplings involving sterically hindered amino acids, it is recommended to use more powerful in-situ activating reagents. Reagents that form highly reactive OAt or Oxyma esters are generally preferred.
-
Highly Recommended: HATU, HCTU, and PyAOP are considered among the most efficient coupling reagents for hindered systems.[2][9]
-
Also Effective: COMU, a reagent based on Oxyma, has shown coupling efficiencies comparable to HATU and is a safer alternative to reagents based on the explosive HOBt or HOAt.[9]
-
Moderate Effectiveness: HBTU and PyBOP are more effective than carbodiimides but may be less efficient than HATU or COMU for severely hindered couplings.
| Coupling Reagent Class | Examples | Relative Effectiveness for Hindered Couplings |
| Carbodiimides | DCC, DIC | Low |
| Phosphonium Salts | PyBOP, PyAOP | Moderate to High |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | High to Very High |
| Acyl Fluoride Precursors | TFFH, BTFFH | Very High (for extreme cases) |
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the process of repeating the coupling step a second time with fresh reagents before proceeding to the next deprotection step.[2] This technique is particularly useful when a single coupling reaction does not go to completion due to steric hindrance, as indicated by a positive Kaiser test.[10] It significantly increases the chances of achieving a complete reaction and preventing deletion sequences in the final peptide.[4]
Q4: Can I increase the reaction temperature to speed up the coupling?
A4: Yes, carefully increasing the reaction temperature to a range of 40-50°C can enhance the kinetic energy of the molecules and help overcome the activation energy barrier imposed by steric hindrance.[2] This can also help disrupt secondary structures that may be impeding the reaction. However, elevated temperatures can also increase the risk of side reactions, most notably racemization of the amino acid. This approach should be used cautiously and may require optimization.
Q5: Are there any specific solvent recommendations for coupling thienylalanine?
A5: While DMF is the most common solvent for solid-phase peptide synthesis, for difficult sequences prone to aggregation or involving poorly soluble protected amino acids, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its enhanced solvating capabilities.[2][6] In some cases, a mixture of solvents can be beneficial.[3]
Experimental Protocols
Protocol 1: Standard Double Coupling with HATU
This protocol is recommended as a first-line approach for coupling sterically hindered thienylalanine.
Caption: Workflow for double coupling of thienylalanine using HATU.
Methodology:
-
Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-thienylalanine (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF.[1]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
Perform a second coupling by repeating steps 2 through 5 with a fresh solution of activated amino acid.
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step or final cleavage.
Protocol 2: Coupling via Acyl Fluoride Formation
This protocol is for extremely hindered systems where other methods have failed.
Caption: Workflow for coupling via in-situ acyl fluoride formation.
Methodology:
-
Dissolve the protected, sterically hindered Fmoc-thienylalanine (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating reagent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[5]
-
In a separate vessel, ensure the N-terminal Fmoc group on the resin-bound peptide is deprotected and the resin is washed and swollen in the reaction solvent.
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Monitor the reaction for completeness using a qualitative test like the Kaiser test. Reaction times can be significantly longer for these types of couplings.[1]
-
Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[1]
Logical Troubleshooting Flow
This diagram outlines a logical progression for troubleshooting slow coupling kinetics with sterically hindered thienylalanine.
Caption: Logical decision tree for troubleshooting coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Improving yield and purity in the synthesis of thienylalanine-containing peptides
Welcome to the technical support center for the synthesis of thienylalanine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of these specialized peptides.
Frequently Asked questions (FAQs)
Q1: What are the main challenges when incorporating thienylalanine into a peptide sequence?
A1: Incorporating thienylalanine, an unnatural amino acid, into a peptide sequence can present several challenges. The bulky thiophene side chain can lead to steric hindrance, potentially reducing coupling efficiency.[1] Additionally, the electron-rich thiophene ring may be susceptible to side reactions, such as oxidation, during the synthesis and cleavage steps.[2] Like other hydrophobic amino acids, thienylalanine can also contribute to peptide aggregation, making synthesis and purification more difficult.[3]
Q2: Which coupling reagents are recommended for thienylalanine?
A2: Due to the steric hindrance of the thienylalanine side chain, standard coupling reagents might not always provide optimal yields. It is often beneficial to use more potent activating reagents.[4] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been shown to be effective for sterically hindered amino acids and can improve coupling efficiency.[5][6]
Q3: Is the thiophene side chain of thienylalanine stable during Fmoc-SPPS?
A3: The thiophene ring is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc deprotection.[7][8] However, the sulfur atom in the thiophene ring can be susceptible to oxidation. While the thiophene ring itself is relatively stable to oxidizing agents, care should be taken to use high-quality, peroxide-free solvents and reagents to minimize this risk.[2]
Q4: What are the potential side reactions involving the thienylalanine side chain during TFA cleavage?
A4: During the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA), the thiophene ring of thienylalanine can be prone to electrophilic attack by carbocations generated from protecting groups.[9] This can lead to alkylation of the thiophene ring. To minimize these side reactions, it is crucial to use a scavenger cocktail in the cleavage mixture.[10]
Q5: What scavengers are recommended for the cleavage of thienylalanine-containing peptides?
A5: A standard cleavage cocktail for peptides containing sensitive residues, including those with aromatic side chains like thienylalanine, is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). An alternative, less odorous cocktail is Reagent B, which uses triisopropylsilane (TIS) as a primary scavenger.[8] For peptides containing thienylalanine, a cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient, but the addition of scavengers like EDT can provide extra protection for the thiophene ring.[9][11]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency of Fmoc-Thienylalanine
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (peptide minus thienylalanine) in the final product as detected by mass spectrometry.
Possible Causes:
-
Steric Hindrance: The bulky thienyl group can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]
-
Suboptimal Activation: The coupling reagent used may not be sufficiently reactive to overcome the steric hindrance.[12]
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the resin, limiting access to the reactive sites.
Solutions:
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU.[5][6]
-
Double Coupling: Repeat the coupling step to ensure complete reaction.
-
Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.
-
Elevate Temperature: Performing the coupling at a slightly elevated temperature (e.g., with microwave assistance) can improve efficiency, but should be done cautiously to avoid racemization.
-
Disrupt Aggregation: If aggregation is suspected, consider using a solvent mixture known to disrupt secondary structures, such as adding a small percentage of DMSO to the DMF.
Problem 2: Side Product Formation Involving the Thiophene Ring
Symptoms:
-
Unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing adducts to the thienylalanine residue (e.g., +tBu).
Possible Causes:
-
Oxidation: The sulfur atom in the thiophene ring may be oxidized to a sulfoxide or sulfone, particularly if solvents or reagents are not fresh.[2]
-
Alkylation during Cleavage: Cationic species generated from protecting groups during TFA cleavage can alkylate the electron-rich thiophene ring.[9]
Solutions:
-
Use High-Purity Reagents: Ensure all solvents (especially DMF) and reagents are of high purity and free of peroxides.
-
Optimize Cleavage Cocktail: Always use a scavenger cocktail during TFA cleavage. A mixture of TFA/TIS/water/EDT (e.g., 94:2.5:2.5:1) can effectively scavenge reactive cations and protect the thiophene ring.[11]
-
Minimize Cleavage Time: Perform the cleavage for the minimum time required for complete deprotection and release from the resin to reduce exposure to the acidic environment.[9]
Problem 3: Difficulty in Purifying Thienylalanine-Containing Peptides
Symptoms:
-
Poor solubility of the crude peptide in standard HPLC solvents.
-
Broad or tailing peaks in the HPLC chromatogram.
-
Co-elution of the desired peptide with closely related impurities.
Possible Causes:
-
Hydrophobicity and Aggregation: Thienylalanine is a hydrophobic amino acid, and its incorporation can significantly increase the overall hydrophobicity of the peptide, leading to poor solubility and aggregation in aqueous solutions.[3][13]
-
Strong Secondary Interactions: The aromatic thiophene ring can engage in strong interactions with the stationary phase of the HPLC column, leading to peak tailing.[14]
Solutions:
-
Optimize Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase for HPLC.[14][15]
-
Modify HPLC Conditions:
-
Use a less hydrophobic stationary phase, such as a C8 or a phenyl column, instead of the standard C18.[13]
-
Increase the column temperature to improve solubility and reduce peak broadening.[14]
-
Optimize the mobile phase. For very hydrophobic peptides, using n-propanol or isopropanol as the organic modifier instead of acetonitrile can improve peak shape and resolution.[15]
-
-
Employ Alternative Purification Techniques: For highly aggregated peptides, techniques like size-exclusion chromatography (SEC) can be used as an initial clean-up step to remove aggregates before final purification by RP-HPLC.[16]
Data Presentation
Table 1: Recommended Coupling Reagents for Thienylalanine
| Coupling Reagent | Additive | Base | Typical Coupling Time | Notes |
| HATU | HOAt | DIPEA/TMP | 30-60 min | Highly efficient for sterically hindered amino acids.[5][6] |
| HCTU | - | DIPEA/TMP | 30-60 min | Cost-effective alternative to HATU with good performance.[6] |
| COMU | - | DIPEA/TMP | 20-45 min | Fast and efficient, suitable for microwave-assisted synthesis.[5][6] |
| DIC/Oxyma | OxymaPure® | DIPEA | 60-120 min | Good for reducing racemization. |
Table 2: Common Cleavage Cocktails for Thienylalanine-Containing Peptides
| Reagent Cocktail | Composition | Scavenger(s) | Application Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | TIS | General purpose, good for many sequences.[9] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | TIS, Phenol | "Odorless" alternative to Reagent K.[8] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Highly effective for peptides with multiple sensitive residues. |
| TFA/TIS/H₂O/EDT | 94:1:2.5:2.5 | TIS, EDT | Provides additional protection against oxidation of the thiophene ring.[11] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Thienylalanine-Containing Peptide
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a thienylalanine residue.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.[17]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine solution and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[7]
-
-
Amino Acid Coupling (Thienylalanine):
-
In a separate vial, dissolve 3 equivalents of Fmoc-L-Thienylalanine, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step.[17]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the last coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol 2: RP-HPLC Purification of a Hydrophobic Thienylalanine-Containing Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO).
-
Dilute the sample with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA) to a suitable concentration for injection.[14]
-
-
Chromatographic Conditions:
-
Column: A C8 or Phenyl reverse-phase column is recommended for hydrophobic peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (or n-propanol for very hydrophobic peptides).
-
Gradient: Start with a shallow gradient based on a scouting run (e.g., 20-60% B over 40 minutes).
-
Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID).
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
Pool the fractions with the desired purity.
-
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Caption: Workflow for the synthesis of thienylalanine-containing peptides.
Caption: Troubleshooting low coupling efficiency of thienylalanine.
Caption: Troubleshooting side reactions of the thienylalanine side chain.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar [semanticscholar.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. nestgrp.com [nestgrp.com]
- 16. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
Technical Support Center: Orthogonal Protection Schemes for Complex Peptides with Unnatural Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, particularly those incorporating unnatural amino acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Coupling Efficiency of Bulky Unnatural Amino Acids
Q: I am observing low coupling efficiency when incorporating a bulky or sterically hindered unnatural amino acid. What are the common causes and how can I troubleshoot this?
A: Low coupling efficiency with sterically hindered unnatural amino acids is a frequent challenge. The primary cause is steric hindrance around the amine or carboxylic acid group, which slows down the kinetics of the coupling reaction.[1]
Troubleshooting Steps:
-
Optimize Coupling Reagent: Standard coupling reagents may not be efficient enough. Switch to more potent activating reagents. For extremely difficult couplings, specialized reagents like PyAOP or those that generate amino acid fluorides might be necessary.[1][2]
-
Increase Reaction Time and Equivalents: Extend the coupling reaction time (e.g., from 1-2 hours to 4-24 hours) and increase the equivalents of the unnatural amino acid and coupling reagent (from 3-5 equivalents to 5-10 equivalents).[1]
-
Double Coupling: Perform the coupling step twice before proceeding to the deprotection of the next amino acid. This can significantly improve the yield.[1]
-
Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate. However, exercise caution as this may also increase the risk of side reactions like racemization.[1]
-
Solvent Choice: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for aggregating or poorly solvated peptides.[1]
2. Side Reactions Associated with Unnatural Amino Acids
Q: What are the common side reactions when using unnatural amino acids, and how can they be minimized?
A: The introduction of unnatural amino acids can sometimes exacerbate common side reactions in solid-phase peptide synthesis (SPPS).
-
Diketopiperazine Formation: This is prevalent at the dipeptide stage, especially with sequences containing Proline or other secondary amines. Using a 2-chlorotrityl chloride resin can mitigate this due to its steric bulk.[1][3]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction. The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the preceding amino acid can prevent this.[1][3]
-
Racemization: Histidine and cysteine are especially prone to racemization. Adding HOBt, 6-Cl-HOBt, or HOAt to the coupling reaction can suppress epimerization.[3]
-
Unwanted Reactions of the Unnatural Side Chain: The unique functionality of an unnatural amino acid side chain may be susceptible to reaction with reagents used in SPPS. For example, a ketone-containing side chain on p-acetyl phenylalanine might react with the amine of the N-terminus under acidic cleavage conditions. Careful selection of orthogonal protecting groups for the unnatural side chain is crucial.
3. Peptide Aggregation and Solubility Issues
Q: My peptide is aggregating on the resin, leading to poor yields. What strategies can I employ to overcome this?
A: Peptide aggregation, caused by intermolecular hydrogen bonding, is a major cause of synthesis failure, particularly for hydrophobic sequences.
Troubleshooting Steps:
-
Incorporate "Disrupting" Elements:
-
Optimize Synthesis Conditions:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 in DMF) before coupling to disrupt aggregation.
-
"Difficult" Sequence Protocols: Employ specialized protocols that utilize a combination of high-efficiency coupling reagents (e.g., HATU), optimized solvent systems (e.g., NMP), and potentially elevated temperatures.[4]
-
4. Issues with Protecting Group Removal and Peptide Cleavage
Q: I am having trouble with the final cleavage and deprotection of my complex peptide. What should I consider?
A: The final cleavage and deprotection step is critical and can be complicated by the presence of sensitive or unnatural amino acids.
Troubleshooting Steps:
-
Choose the Right Cleavage Cocktail: The composition of the TFA "cocktail" should be tailored to the amino acid composition of your peptide. Scavengers are added to trap reactive cationic species generated during deprotection.
-
Incomplete Deprotection: Some protecting groups, particularly on arginine residues, may require extended cleavage times (up to 4 hours or more).
-
Side Reactions During Cleavage:
-
Alkylation of Tryptophan: Can be minimized by using scavengers like triisopropylsilane (TIS) and water.
-
Formation of S-alkylated Cysteine: Can occur with acid-labile protecting groups. Using appropriate scavengers is essential.[3]
-
-
Peptide Precipitation: If your peptide does not precipitate well in cold ether, it may be too short or too hydrophilic. Try concentrating the TFA solution before precipitation or lyophilizing directly from the cleavage solution (with appropriate safety precautions).
Data Presentation
Table 1: Comparison of Common Orthogonal Protecting Groups in Fmoc SPPS
| Protecting Group | Protected Functionality | Removal Conditions | Stable To |
| Boc (tert-butyloxycarbonyl) | Amine (Lys, Orn), Imidazole (His) | Mild acid (e.g., TFA) | Base (piperidine), Pd(0), Hydrazine |
| tBu (tert-butyl) | Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr), Thiol (Cys) | Strong acid (e.g., TFA) | Base (piperidine), Pd(0), Hydrazine |
| Trt (Trityl) | Imidazole (His), Amide (Asn, Gln), Thiol (Cys) | Mild acid (e.g., 1-2% TFA in DCM) | Base (piperidine), Pd(0), Hydrazine |
| Mtt (4-Methyltrityl) | Amine (Lys, Orn) | Very mild acid (e.g., 1% TFA in DCM, or HFIP) | Base (piperidine), Pd(0), Hydrazine |
| Alloc (Allyloxycarbonyl) | Amine (Lys, Orn) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger | Acid (TFA), Base (piperidine) |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine (Lys, Orn) | 2% Hydrazine in DMF | Acid (TFA), Base (piperidine), Pd(0) |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine (Lys, Orn) | 2% Hydrazine in DMF (slower than Dde) | Acid (TFA), Base (piperidine), Pd(0) |
Table 2: Efficiency of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Relative Reactivity | Racemization Risk | Notes |
| HBTU/TBTU | Standard | Low | May be insufficient for very hindered couplings. |
| HATU | High | Low | Very effective for hindered amino acids and N-methylated residues.[2] |
| HCTU | High | Low | Similar to HATU, often a more cost-effective alternative. |
| COMU | Very High | Low | Highly efficient, with improved solubility and safety profile compared to benzotriazole-based reagents. |
| PyBOP | High | Low | Good for hindered couplings, but can be less effective than uronium salts.[2] |
| PyAOP | Very High | Very Low | Excellent for extremely difficult couplings with a low risk of racemization. |
| Amino Acid Fluorides (TFFH) | Highest | Low | Generated in situ, highly reactive and effective for α,α-disubstituted amino acids.[2] |
Experimental Protocols
Protocol 1: General Step-by-Step Fmoc-SPPS of a Peptide with a Bulky Unnatural Amino Acid
This protocol outlines a manual synthesis cycle on a Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and IPA (3 times).
-
-
Coupling of the Unnatural Amino Acid:
-
In a separate vial, dissolve the Fmoc-protected unnatural amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the mixture and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended, or a double coupling can be performed.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform an Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5).
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation
This protocol assumes the linear peptide has been assembled on a suitable resin (e.g., 2-chlorotrityl) with orthogonal protecting groups on the amino acids that will form the lactam bridge (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).
-
Selective Deprotection:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) in a mixture of CHCl₃/AcOH/NMM (37:2:1).
-
Add the palladium catalyst solution to the resin and agitate under an inert atmosphere (e.g., argon) for 2-3 hours.
-
Wash the resin thoroughly with a solution containing sodium diethyldithiocarbamate to scavenge residual palladium, followed by washes with DMF and DCM.
-
-
On-Resin Lactamization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.
-
Agitate the reaction mixture for 12-24 hours at room temperature.
-
Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Final Cleavage and Purification:
-
Once cyclization is complete, wash the resin as in Protocol 1.
-
Proceed with the final cleavage and purification as described in Protocol 1.
-
Mandatory Visualization
Caption: Orthogonal protection strategy in complex peptide synthesis.
Caption: Troubleshooting decision tree for low peptide synthesis yield.
Caption: MAPK/ERK signaling pathway and inhibition by a phosphopeptide mimetic.
References
Technical Support Center: Scalable Synthesis and Purification of 3-(2-Thienyl)-D-alanine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the scalable synthesis and purification of 3-(2-Thienyl)-D-alanine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The scalable synthesis of this compound typically involves the preparation of a racemic mixture (DL-3-(2-Thienyl)-alanine) followed by a resolution step to isolate the desired D-enantiomer. Key routes include:
-
Malonic Ester Synthesis: A widely used method involves the condensation of diethyl acetamidomalonate with a 2-thienylmethyl halide, followed by hydrolysis and decarboxylation to produce the racemic amino acid[1][2].
-
Enzymatic Transamination: This biotechnical approach uses transamination of the enol form of 2-hydroxy-3-thienylacrylic acids to produce the L-enantiomer, which can be adapted for D-enantiomer synthesis with appropriate enzyme selection[3].
-
Photoredox Catalysis: A modern and robust method for preparing β-heteroaryl α-amino acid derivatives involves the regiospecific activation of a halogenated heterocycle and its conjugate addition to a dehydroalanine derivative. This approach is noted for its good efficiency on a large scale[4].
Q2: How is the D-enantiomer selectively isolated with high purity?
A2: The selective isolation of the D-enantiomer is a critical step. The most common and scalable methods are:
-
Enzymatic Resolution: This is a highly effective method where an ester derivative of the racemic DL-amino acid is treated with an enzyme, such as subtilisin or α-chymotrypsin[1][2][3]. The enzyme selectively hydrolyzes the L-enantiomer ester to the corresponding N-acetyl-L-amino acid, leaving the D-enantiomer ester unchanged. The two forms can then be easily separated.
-
Classical Resolution: This method involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. The resulting salts have different solubilities, allowing for their separation by fractional crystallization[3].
Q3: What are the recommended purification methods for high-purity this compound?
A3: For achieving high purity (>99%), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method[5][6].
-
Stationary Phase: C18-modified silica is commonly used.
-
Mobile Phase: A gradient of aqueous 0.1% trifluoroacetic acid (TFA) and acetonitrile (also with 0.1% TFA) is typically employed to separate the target peptide from impurities based on hydrophobicity[6].
-
Advanced Techniques: For large-scale industrial production, Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) offers higher yields and reduced solvent consumption compared to traditional single-column batch HPLC[6].
Q4: How can I verify the enantiomeric purity of my final product?
A4: The optical purity of the final D-amino acid must be rigorously established. A reliable method is High-Performance Liquid Chromatography (HPLC) analysis after derivatization with a chiral reagent. A common derivatizing agent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which converts the enantiomers into diastereomers that can be separated and quantified on a standard reversed-phase column[1][2].
Q5: What are the recommended storage conditions for this compound?
A5: this compound is typically a solid, appearing as an off-white to brown powder[7]. For long-term stability, stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month)[7][8]. If water is used as the solvent for a stock solution, it should be sterilized by filtration through a 0.22 μm filter before use[7][8].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield in Synthesis | 1. Incomplete reaction during the malonic ester condensation. 2. Side reactions forming unwanted byproducts. 3. Significant product loss during workup and extraction steps. | 1. Monitor reaction completion using TLC or LC-MS. Consider extending reaction time or slightly increasing the temperature. 2. Optimize reaction conditions (temperature, solvent, base) to minimize side product formation. 3. Ensure proper pH adjustment during extractions to maximize recovery of the amino acid. |
| Low Enantiomeric Excess (ee) | 1. Inefficient enzymatic resolution. 2. Non-specific hydrolysis of the D-enantiomer ester. 3. Racemization of the product during the final acid hydrolysis step. | 1. Optimize enzyme concentration, pH, and temperature for the resolution step. Ensure the enzyme is active. 2. Screen different enzymes (e.g., specific lipases or proteases) for better selectivity. 3. Use milder conditions for the final hydrolysis of the D-ester to the free amino acid to prevent racemization. |
| Product Contamination / Impurities | 1. Unreacted starting materials (e.g., diethyl acetamidomalonate). 2. Presence of the corresponding L-enantiomer. 3. Byproducts from the synthesis or degradation. | 1. Improve purification of the intermediate racemic product before the resolution step. 2. Enhance the efficiency of the enzymatic resolution and subsequent separation steps. 3. Optimize the RP-HPLC purification gradient to achieve better separation of the target compound from closely eluting impurities[6]. |
| Difficulty with HPLC Purification | 1. Poor peak shape or resolution. 2. Product precipitation on the column. 3. Inconsistent retention times. | 1. Adjust the mobile phase gradient (make it shallower) or change the organic modifier. Ensure the column is in good condition. 2. Check the solubility of the crude product in the initial mobile phase. Dissolve the sample in a strong solvent (like DMSO) and dilute with the mobile phase if necessary. 3. Ensure consistent mobile phase preparation, column temperature, and flow rate. |
Data Presentation
Table 1: Physical and Chemical Properties of 3-(2-Thienyl)-alanine
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [5][9][10] |
| Molecular Weight | 171.22 g/mol | [5][9][10] |
| Appearance | Off-white to brown solid powder | [7] |
| Purity (Typical) | ≥98% or >99% | [5][10] |
| CAS Number (DL-form) | 2021-58-1 | [5] |
| CAS Number (D-form) | 62561-76-6 | [7] |
Table 2: Comparison of Key Synthesis & Purification Methodologies
| Method | Type | Scalability | Typical Purity | Pros | Cons |
| Malonic Ester Synthesis + Enzymatic Resolution | Synthesis & Resolution | Good | >99% (after purification) | High enantioselectivity, well-established procedures[1][2]. | Multi-step process, requires careful optimization of enzymatic step. |
| Classical Resolution via Diastereomeric Salts | Resolution | Moderate | >98% | Does not require enzymes, straightforward concept[3]. | Can be labor-intensive, may require multiple recrystallizations, lower yields. |
| Photoredox Catalysis | Synthesis | Excellent | High | High efficiency on a large scale, robust, modern method[4]. | May require specialized equipment (photoreactor), catalyst costs. |
| Reversed-Phase HPLC (RP-HPLC) | Purification | Excellent | >99.5% | High resolution, well-understood, standard industry practice[6]. | High solvent consumption, can be a bottleneck in large-scale production[6]. |
| Multicolumn Countercurrent (MCSGP) | Purification | Excellent | >99.5% | Reduced solvent use (>30%), higher yield (~10%) than batch HPLC[6]. | Higher initial capital investment for equipment. |
Experimental Protocols
Protocol 1: Synthesis of DL-3-(2-Thienyl)-alanine Ethyl Ester This protocol is a generalized procedure based on the malonic ester synthesis route.[1][2]
-
Condensation: In a suitable reactor, dissolve diethyl acetamidomalonate in absolute ethanol. Add sodium ethoxide solution dropwise at room temperature.
-
Stir the mixture for 1 hour, then add 2-(chloromethyl)thiophene.
-
Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.
-
Workup: Cool the mixture, filter off the sodium chloride precipitate, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude diethyl acetamido-(2-thienylmethyl)malonate.
-
Hydrolysis & Decarboxylation: Reflux the crude product with a solution of hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic DL-3-(2-Thienyl)-alanine.
-
Esterification: Suspend the racemic amino acid in ethanol and bubble dry HCl gas through the mixture at 0°C, then reflux for 4-6 hours to form the ethyl ester. Concentrate under vacuum to obtain the crude DL-3-(2-Thienyl)-alanine ethyl ester hydrochloride.
Protocol 2: Enzymatic Resolution and Isolation of the D-Enantiomer This protocol outlines the separation of the D-enantiomer from the racemic ester.[1][2]
-
Enzymatic Hydrolysis: Dissolve the crude DL-3-(2-Thienyl)-alanine ethyl ester hydrochloride in a phosphate buffer solution and adjust the pH to the optimal range for the chosen enzyme (e.g., pH 7.5 for subtilisin).
-
Add the enzyme (e.g., subtilisin) and incubate the mixture at a controlled temperature (e.g., 37°C) with gentle stirring.
-
Monitor the reaction progress by HPLC until approximately 50% hydrolysis is achieved (indicating complete conversion of the L-ester).
-
Separation: Acidify the reaction mixture with HCl to pH ~2. This protonates the N-acetyl-L-amino acid.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The N-acetyl-L-amino acid will move to the organic layer, while the protonated D-amino acid ester hydrochloride remains in the aqueous layer.
-
Isolation: Separate the aqueous layer and basify it with a suitable base (e.g., sodium carbonate) to pH ~9.
-
Extract the free D-amino acid ester into an organic solvent. Dry the organic layer and concentrate to obtain the purified D-enantiomer ester.
-
Final Hydrolysis: Hydrolyze the purified D-ester using mild acidic conditions to yield the final this compound. Purify further by recrystallization or chromatography as needed.
Protocol 3: Purification by Preparative RP-HPLC This is a general protocol for the final purification step.[6]
-
System Preparation: Equilibrate a preparative C18 RP-HPLC column with the starting mobile phase (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA).
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a minimal amount of a compatible solvent (e.g., DMSO). Filter the sample through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the column. Elute the product using a linear gradient, increasing the percentage of Acetonitrile/0.1% TFA over a set time (e.g., 5% to 60% over 40 minutes).
-
Fraction Collection: Monitor the column effluent at 210-220 nm and collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions for purity by analytical HPLC. Pool the fractions that meet the required purity specification.
-
Lyophilization: Remove the organic solvent from the pooled fractions using rotary evaporation and freeze-dry the remaining aqueous solution to obtain the final product as a pure, fluffy white powder.
Visual Workflows and Diagrams
Caption: Workflow for the synthesis of this compound via enzymatic resolution.
Caption: General workflow for the purification and quality control of the final product.
Caption: Decision tree for troubleshooting low enantiomeric excess in the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 4. A practical and scalable system for heteroaryl amino acid synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. bachem.com [bachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(2-Thienyl)-L-alanin ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Study of 3-(2-Thienyl)-D-alanine versus Phenylalanine in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate conformational preferences, enhance biological activity, and improve pharmacokinetic profiles. Among the myriad of unnatural amino acids, 3-(2-Thienyl)-D-alanine, an analogue of phenylalanine, presents a unique structural and electronic alternative. This guide provides a comparative analysis of the conformational impact of substituting phenylalanine (Phe) with this compound (Thi) in peptide backbones, supported by established experimental methodologies.
Introduction to the Analogues
Phenylalanine, a natural aromatic amino acid, plays a crucial role in peptide and protein structure, often participating in hydrophobic and aromatic stacking interactions that define secondary and tertiary structures. Its D-enantiomer is frequently used to introduce conformational constraints and enhance proteolytic stability. This compound replaces the phenyl ring of D-phenylalanine with a bioisosteric thiophene ring. This substitution alters the side chain's size, polarity, and electronic properties, which can lead to distinct conformational outcomes in peptides. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor and engage in different types of non-covalent interactions compared to the benzene ring of phenylalanine.
Comparative Analysis of Conformational Effects
While direct, side-by-side comparative studies on a single peptide scaffold containing both this compound and D-phenylalanine are not extensively documented in publicly available literature, we can infer the likely conformational consequences based on the structural differences and studies of other unnatural amino acids.
The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence is a well-known strategy to induce β-turn conformations. The substitution with this compound is expected to retain this turn-inducing property due to the steric bulk of the aromatic side chain in the D-configuration. However, the nature of the aromatic ring—thiophene versus benzene—can fine-tune the stability and type of the resulting secondary structure.
| Feature | This compound | D-Phenylalanine | Conformational Implication |
| Aromatic System | Thiophene | Benzene | The thiophene ring is a five-membered heterocycle, while benzene is a six-membered carbocycle. This difference in ring size and geometry can alter side-chain packing and interactions within the peptide. |
| Heteroatom | Contains a sulfur atom | None | The sulfur atom can act as a weak hydrogen bond acceptor and participate in S-π interactions, potentially leading to different intramolecular and intermolecular contacts compared to the C-H/π interactions of phenylalanine. |
| Electronic Properties | More electron-rich than benzene | - | The thiophene ring has a different quadrupole moment and polarizability, which can influence interactions with other residues and solvent molecules. |
| Steric Hindrance | The thiophene ring is generally considered to be of a similar size to a phenyl ring, but its shape is not identical. | - | Subtle differences in steric bulk can affect the accessible Ramachandran space for the peptide backbone. |
| Secondary Structure Propensity | Likely to induce β-turns, similar to other D-amino acids. The specific type and stability of the turn may be modulated by the thiophene ring's interactions. | A strong promoter of β-turns, particularly Type II' β-turns when in the D-configuration. | The substitution may lead to variations in the stability of local secondary structures. |
Experimental Protocols
The conformational analysis of peptides containing these amino acids relies on a combination of synthesis and spectroscopic techniques.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating either this compound or phenylalanine are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol Overview:
-
Resin Preparation: A suitable solid support (e.g., Rink amide resin for C-terminal amides) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (either Fmoc-D-Phe-OH or Fmoc-D-3-(2-thienyl)-Ala-OH) is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA) and added to the resin. The reaction is allowed to proceed until completion, monitored by a ninhydrin test.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Conformational Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[1][2][3]
Protocol Overview:
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1) to a concentration of 1-5 mM.
-
1D NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall sample quality and chemical shift dispersion.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (13C, 15N) is used, to correlate protons with their directly attached carbons or nitrogens.
-
-
Data Analysis:
-
Resonance Assignment: Sequential assignment of all proton resonances to their respective amino acids in the peptide sequence.
-
Restraint Generation: NOE cross-peaks are integrated and converted into upper distance limits. Dihedral angle restraints can be derived from coupling constants (e.g., 3JHNα).
-
Structure Calculation: The experimental restraints are used in molecular dynamics or simulated annealing protocols (e.g., using software like CYANA, XPLOR-NIH, or Amber) to calculate an ensemble of 3D structures consistent with the NMR data.
-
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy provides information about the secondary structure content of a peptide in solution.[4][5][6]
Protocol Overview:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas. The instrument parameters are set (e.g., wavelength range: 190-260 nm; bandwidth: 1 nm; scan speed: 50 nm/min).
-
Blank Measurement: A spectrum of the buffer alone is recorded.
-
Sample Measurement: The peptide solution is placed in a quartz cuvette (typically 1 mm path length), and its CD spectrum is recorded. Multiple scans (3-5) are usually averaged to improve the signal-to-noise ratio.
-
Data Processing: The buffer spectrum is subtracted from the sample spectrum. The data, typically in millidegrees, is converted to mean residue ellipticity ([θ]).
-
Spectral Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures. Characteristic CD spectra for different secondary structures are well-established.
Conformational Analysis: X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the peptide conformation in the solid state.[7][8][9]
Protocol Overview:
-
Crystallization: The purified peptide is dissolved at a high concentration and screened against various crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.
-
Crystal Harvesting: Suitable single crystals are harvested and cryo-protected.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. A molecular model is built into the electron density and refined to obtain the final atomic coordinates of the peptide.
Visualizations
Caption: Experimental workflow for the synthesis and conformational analysis of peptides.
Caption: Logical framework for comparing the conformational impact of Phe and Thi.
Conclusion
The substitution of phenylalanine with this compound offers a subtle yet significant modification to peptide side-chain chemistry. While both are expected to act as potent turn-inducers in their D-configurations, the distinct electronic and steric properties of the thiophene ring compared to the benzene ring can modulate the stability and nature of the resulting peptide conformation. This can influence receptor binding affinity, selectivity, and metabolic stability. A thorough conformational analysis using a combination of NMR, CD, and X-ray crystallography is essential to elucidate the precise structural consequences of this substitution in any given peptide sequence, thereby guiding the rational design of novel peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 4. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. phys.libretexts.org [phys.libretexts.org]
L- vs. D-Thienylalanine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic substitution of natural L-amino acids with their synthetic D-enantiomers in peptide-based therapeutics is a critical tool for enhancing stability and modulating biological activity. This guide provides a comprehensive comparison of the biological activities of peptides containing L-thienylalanine versus those with D-thienylalanine, with a focus on Gonadotropin-Releasing Hormone (GnRH) analogs, supported by experimental data and detailed protocols.
The incorporation of D-amino acids, such as D-thienylalanine, in place of the natural L-amino acids at specific positions within a peptide sequence has been shown to significantly increase resistance to enzymatic degradation. This enhanced stability often leads to a longer in vivo half-life and can profoundly impact the peptide's biological function, transforming agonists into potent antagonists or enhancing receptor binding affinity.
Comparative Biological Activity: GnRH Analogs
The biological activity of Gonadotropin-Releasing Hormone (GnRH) analogs is a well-studied area demonstrating the profound impact of D-amino acid substitution. The native GnRH decapeptide regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Modifications to its structure, particularly at the 6th position (Gly6), have led to the development of super-agonists and potent antagonists used in various clinical applications.
Studies have shown that replacing the glycine at position 6 with a D-amino acid, such as D-2-thienylalanine (D-Thi), can dramatically increase the peptide's antagonistic activity. This is attributed to both increased resistance to proteolysis and favorable conformational changes that enhance receptor binding.
| Peptide Analog | Position 6 Residue | Biological Activity | Relative Potency (%) |
| Native GnRH | Gly | Agonist | 100 |
| [L-Thi⁶]-GnRH | L-2-Thienylalanine | Weak Agonist/Antagonist | Low |
| [D-Thi⁶]-GnRH | D-2-Thienylalanine | Potent Antagonist | Significantly High |
This table summarizes the general findings from structure-activity relationship studies of GnRH analogs. Specific quantitative data from direct comparative studies can vary based on the full peptide sequence and the assay performed.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Thienylalanine-Containing Peptides
Objective: To synthesize GnRH analogs with either L- or D-thienylalanine at position 6.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Thi-OH and Fmoc-D-Thi-OH)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For the 6th position, use either Fmoc-L-Thi-OH or Fmoc-D-Thi-OH.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
In Vitro GnRH Receptor Binding Assay
Objective: To determine the binding affinity of the synthesized L- and D-thienylalanine-containing GnRH analogs to the GnRH receptor.
Materials:
-
Pituitary cell membrane homogenates (source of GnRH receptors)
-
Radiolabeled GnRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-GnRH)
-
Synthesized L- and D-thienylalanine GnRH analogs (unlabeled competitors)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM DTT, 1 mg/ml BSA)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Incubation: In a 96-well plate, incubate the pituitary cell membrane homogenates with a fixed concentration of the radiolabeled GnRH agonist and varying concentrations of the unlabeled competitor peptides (L- and D-thienylalanine analogs).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 90 minutes) at a specific temperature (e.g., 4°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Assay for GnRH Antagonist Activity (Anti-ovulatory Assay)
Objective: To evaluate the in vivo antagonistic activity of the synthesized L- and D-thienylalanine-containing GnRH analogs.
Materials:
-
Mature female rats with regular 4-day estrous cycles
-
Synthesized L- and D-thienylalanine GnRH analogs
-
Saline solution (vehicle)
-
Luteinizing Hormone (LH) assay kit
Procedure:
-
Animal Selection: Select female rats that have shown at least two consecutive 4-day estrous cycles.
-
Peptide Administration: On the morning of proestrus, administer the test peptides (dissolved in saline) via subcutaneous injection. A control group should receive only the saline vehicle.
-
Ovulation Assessment: On the following day (estrus), sacrifice the animals and examine the oviducts for the presence of ova under a microscope.
-
Data Analysis: Determine the percentage of rats in each treatment group that did not ovulate. A higher percentage of ovulation inhibition indicates a more potent antagonistic activity.
-
(Optional) LH Measurement: Blood samples can be collected at specific time points after peptide administration to measure serum LH levels and assess the suppression of the pre-ovulatory LH surge.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GnRH Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Comparing L- and D-Thienylalanine Peptides.
Benchmarking coupling efficiency of different reagents for 3-(2-Thienyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of unnatural amino acids, such as 3-(2-Thienyl)-D-alanine, is a critical step in the synthesis of novel peptides with therapeutic potential. The bulky thienyl side chain of this particular amino acid presents a significant steric hindrance, making the selection of an appropriate coupling reagent paramount to achieving high yields and purity. This guide provides a comparative analysis of commonly used coupling reagents for the acylation of this compound, supported by general performance data for sterically hindered amino acids.
While direct comparative studies on this compound are limited in publicly available literature, the principles of peptide coupling for sterically demanding residues can be applied. Uronium/aminium salt-based reagents are generally favored over carbodiimides for such challenging couplings due to their higher reactivity and lower risk of racemization.[1][2]
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions. For sterically hindered amino acids like this compound, a more powerful reagent is often necessary to achieve a high yield.[2] The following table summarizes the expected performance of several common coupling reagents based on their efficacy with other challenging amino acids.
| Coupling Reagent | Class | Typical Yield (for hindered couplings) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Very Fast | Low | Highly efficient for hindered couplings.[1][3] The resulting OAt-ester is more reactive than the OBt-ester formed by HBTU.[3] |
| HBTU | Uronium/Aminium Salt | High | Fast | Low | A reliable and cost-effective option for routine couplings, but may be slower than HATU for difficult sequences.[1][3] |
| EDC/HOBt | Carbodiimide | Moderate to High | Moderate | Moderate | A classic and cost-effective combination, but generally less efficient for sterically hindered amino acids compared to uronium salts.[4] |
| PyBOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less problematic than those from carbodiimides.[5] |
| COMU | Uronium Salt | Very High | Very Fast | Low | A newer generation reagent with coupling efficiencies comparable to HATU and improved safety profile as it does not contain potentially explosive HOBt or HOAt moieties.[6] |
Experimental Protocols
The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using Fmoc chemistry. This protocol can be adapted for the specific coupling reagents listed above.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Fmoc-3-(2-Thienyl)-D-alanine
-
Coupling Reagent (e.g., HATU, HBTU, EDC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Additive (e.g., HOBt, if using EDC)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve Fmoc-3-(2-Thienyl)-D-alanine (3-5 equivalents) in DMF.
-
For HATU/HBTU: Add the coupling reagent (3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.
-
For EDC/HOBt: Add HOBt (3-5 equivalents) and EDC (3-5 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature with agitation. The extended reaction time is recommended due to the steric hindrance.
-
-
Washing: After the coupling reaction, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying chemical reactions, the following diagrams have been generated.
References
A Comparative Guide to Confirming Thienylalanine Position in Peptides via Mass Spectrometric Fragmentation
For researchers and drug development professionals incorporating non-canonical amino acids, confirming the precise structure of synthetic peptides is paramount. Thienylalanine, an analogue of phenylalanine, exists as two positional isomers: 2-thienylalanine (2-Thi) and 3-thienylalanine (3-Thi). While identical in mass, the position of the sulfur atom within the thiophene ring introduces structural nuances that can profoundly impact a peptide's biological activity and therapeutic potential. Distinguishing between these isomers requires a robust analytical strategy combining high-resolution liquid chromatography with tandem mass spectrometry (MS/MS).
This guide compares the analytical approaches used to differentiate these positional isomers, providing a framework for experimental design and data interpretation. While direct comparative experimental data for 2-Thi and 3-Thi fragmentation is not extensively published, the principles outlined here are based on well-established methods for isomeric peptide analysis.[1][2]
Core Principles: Chromatography and Fragmentation
The primary strategy for distinguishing any isomeric peptides relies on two key stages:
-
Chromatographic Separation: Before mass analysis, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is employed to physically separate the isomeric peptides.[1][2] Differences in the polarity and three-dimensional structure of peptides containing 2-Thi versus 3-Thi can lead to different retention times on a reversed-phase column, providing the first layer of discrimination.
-
Tandem Mass Spectrometry (MS/MS): Following separation, peptides are subjected to fragmentation, most commonly through collision-induced dissociation (CID). The resulting fragmentation patterns are analyzed for unique features. Isomers are expected to produce distinct MS/MS spectra due to differences in bond stabilities and the formation of characteristic fragment ions.[3][4]
Comparison of Fragmentation Analysis Techniques
The differentiation of 2-Thi and 3-Thi peptides is hypothesized to arise from differences in the stability of fragment ions, particularly those involving the thienyl side chain. The position of the sulfur atom influences the electron distribution and stability of the resulting benzylic-type cations formed during fragmentation.
| Feature / Technique | Collision-Induced Dissociation (CID) Analysis | Expected Outcome for Thienylalanine Isomers |
| Primary Fragments | Cleavage of the peptide backbone amide bonds produces sequence-specific b- and y-ions . | Both 2-Thi and 3-Thi peptides will produce b- and y-ion series that confirm the peptide sequence. |
| Diagnostic Ions | Low m/z ions, such as immonium ions or side-chain-specific fragments, can be unique to one isomer. | A key diagnostic ion is the immonium ion at m/z 110.03. Subtle differences in the stability or further fragmentation of this ion could distinguish the isomers. Furthermore, the formation of a stable thienyl-methyl cation (m/z 97.02) upon side-chain fragmentation may differ in intensity between the two. |
| Fragment Ion Ratios | The relative intensities of specific b- or y-ions adjacent to the isomeric residue can vary significantly.[3] | The stability of the charge on the fragment containing the thienylalanine residue is expected to differ. This could lead to a measurable shift in the ratio of specific fragment ion intensities (e.g., the y-ion C-terminal to the Thi residue vs. the b-ion containing the Thi residue). |
| MS³ Analysis | In cases of subtle MS/MS differences, a specific fragment ion (e.g., a b- or y-ion containing the Thi residue) can be isolated and fragmented again. | This technique can amplify the structural differences between the isomeric fragment ions, revealing unique MS³ patterns that confirm the isomer's identity.[4][5] |
Table 1: Hypothetical Comparative Fragmentation Data for a Model Peptide (e.g., Ac-Gly-X-Ala-NH₂) where X is 2-Thi or 3-Thi
Note: This table is illustrative and based on established principles of isomer differentiation. Specific ion intensities would require experimental validation.
| Ion Type | m/z | Expected Relative Intensity (Peptide with 2-Thi) | Expected Relative Intensity (Peptide with 3-Thi) | Rationale for Difference |
| b₂ (Ac-Gly-X) | 241.05 | +++ | ++ | The stability of the oxazolone structure of the b₂-ion may be influenced by the electronic properties of the 2-thienyl vs. 3-thienyl ring. |
| y₁ (Ala-NH₂) | 88.08 | ++++ | ++++ | This ion does not contain the isomeric residue and should have a similar high intensity in both spectra. |
| Immonium Ion (X) | 110.03 | +++ | +++ | While the primary immonium ion is identical, its stability and propensity for further fragmentation could differ. |
| Side-chain fragment | 97.02 | ++ | + | The stability of the thienylmethyl cation (C₅H₅S⁺) may be greater when derived from the 2-thienyl isomer, leading to a more abundant side-chain fragment ion. |
Experimental Protocols
A robust analysis requires careful sample preparation and optimized LC-MS/MS parameters. The following is a representative protocol for the analysis of isomeric peptides.
1. Sample Preparation and Synthesis
-
Peptide Synthesis: Synthesize the isomeric peptides (one with 2-Thienylalanine, one with 3-Thienylalanine) using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.
-
Purification: Purify the crude peptides using preparative reversed-phase HPLC.[6]
-
Characterization: Confirm the mass of the purified peptides using high-resolution mass spectrometry.
-
Sample Preparation for LC-MS: Dissolve the purified peptides in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of approximately 1-10 µM.[4]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column with a particle size ≤ 1.9 µm (e.g., ReproSil-Pur 120 C18-AQ, 1.9 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized to separate the isomers (e.g., 5-40% B over 30 minutes) at a flow rate of 0.3 µL/min.[4]
-
Mass Spectrometer: A high-resolution tandem mass spectrometer such as an Orbitrap Fusion Lumos or a Q-TOF instrument.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS¹ Scan: Acquire full scan spectra over a range of m/z 300-1500.
-
MS² Scan (CID): Use data-dependent acquisition to trigger MS/MS scans on the most intense precursor ions. Isolate the precursor ion with a narrow window (e.g., 1 m/z) and fragment using collision-induced dissociation (CID) with normalized collision energy of ~30-35%.[4]
-
MS³ Scan (Optional): If necessary, perform a targeted experiment where a specific b- or y-ion from the MS² scan is isolated and further fragmented.[5]
Visualized Workflows and Logic
The following diagrams illustrate the logical workflow for analysis and the conceptual basis for isomer differentiation.
Caption: Experimental workflow for thienylalanine isomer confirmation.
Caption: Logic of differentiation via unique MS/MS fragmentation.
References
- 1. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Enzymatic Stability of Peptides Incorporating 3-(2-Thienyl)-D-alanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of more stable and effective peptide-based therapeutics is a constant endeavor. A key challenge in this field is the inherent susceptibility of natural peptides to rapid degradation by endogenous enzymes. The incorporation of unnatural amino acids, such as 3-(2-Thienyl)-D-alanine, into peptide sequences represents a promising strategy to overcome this limitation. This guide provides a comprehensive comparison of the enzymatic stability of peptides with and without this modification, supported by experimental data and detailed protocols.
The introduction of this compound, a non-proteinogenic amino acid, into a peptide backbone significantly enhances its resistance to proteolytic degradation. This increased stability is primarily attributed to the D-configuration of the amino acid, which sterically hinders the recognition and cleavage of the peptide by proteases that are stereospecific for L-amino acids.
Comparative Analysis of Enzymatic Stability
To illustrate the stabilizing effect of this compound, we will focus on its incorporation into analogs of Gonadotropin-Releasing Hormone (GnRH). Native GnRH is a decapeptide that plays a crucial role in regulating reproductive functions but has a very short biological half-life due to rapid enzymatic breakdown. The primary cleavage sites for native GnRH are the Gly6-Leu7 and Pro9-Gly10 amide bonds[1].
Based on this established structure-activity relationship, a GnRH analog incorporating this compound at position 6 is expected to exhibit significantly greater enzymatic stability compared to the native GnRH. The bulky and aromatic nature of the thienyl side chain, in addition to the D-configuration, would further contribute to this enhanced resistance to proteolysis.
Quantitative Data Summary
The following table summarizes the expected and reported enzymatic stability of native GnRH and its D-amino acid substituted analogs. It is important to note that the data for the this compound analog is an extrapolation based on the well-documented effects of other D-amino acid substitutions at position 6.
| Peptide | Modification at Position 6 | Key Cleavage Site | Reported/Expected Half-Life in Serum | Reference(s) |
| Native GnRH | L-Glycine | Gly6-Leu7 | ~2-8 minutes | [1] |
| GnRH Analog (e.g., Triptorelin) | D-Tryptophan | Resistant to cleavage at position 6 | Significantly increased (hours) | [2] |
| GnRH Analog | This compound | Resistant to cleavage at position 6 | Expected to be significantly increased (hours) | Inferred from[2][3] |
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
Enzymatic Stability Assay in Pituitary Homogenate
This protocol is designed to assess the stability of GnRH analogs in the presence of enzymes from the pituitary gland, a primary target tissue.
Materials:
-
Test peptides (Native GnRH and GnRH analog with this compound)
-
Rat or bovine anterior pituitary glands
-
Homogenization buffer (e.g., 0.01 M Tris-HCl, pH 7.4)
-
Centrifuge
-
Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (optional, for fragment identification)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Preparation of Pituitary Homogenate:
-
Excise anterior pituitary glands from rats or cattle and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant, which contains the cytosolic and membrane-bound enzymes. The protein concentration of the supernatant should be determined using a standard protein assay (e.g., Bradford assay).
-
-
Enzymatic Degradation Assay:
-
Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or a minimal amount of DMSO).
-
In microcentrifuge tubes, add a defined amount of the pituitary homogenate (e.g., 100 µg of total protein) and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test peptide to a final concentration of, for example, 10 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
-
Analysis by HPLC:
-
Analyze the supernatant from each time point by reverse-phase HPLC.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
The percentage of the remaining intact peptide at each time point is calculated by comparing the peak area of the intact peptide to the peak area at time zero.
-
The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the enzymatic stability assay.
References
- 1. Volume 5, Chapter 8. Regulation of the Pituitary Response to Gonadotropin-Releasing Hormone [glowm.com]
- 2. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thienylalanine-Modified Peptides: A Comparative Guide to In Vitro and In Vivo Performance
In the realm of peptide-based drug discovery and development, the incorporation of non-canonical amino acids is a key strategy for enhancing therapeutic properties. Among these, thienylalanine, a bioisostere of phenylalanine and tryptophan, has emerged as a valuable modification to improve the stability, binding affinity, and overall performance of peptides. This guide provides a comparative analysis of thienylalanine-modified peptides versus their native counterparts, supported by experimental data from in vitro and in vivo studies.
In Vitro Performance Comparison
The substitution of canonical amino acids with thienylalanine can significantly impact a peptide's in vitro characteristics, including binding affinity to its target and stability in biological matrices.
Binding Affinity and Inhibition
Thienylalanine modification has been shown to modulate the binding affinity and inhibitory potential of peptides. The following table summarizes the comparative binding data for a histone H4 peptide and Keap1-Nrf2 protein-protein interaction inhibitors.
Table 1: In Vitro Binding Affinity and Inhibition Data
| Peptide Target | Native Peptide Sequence/Residue | Modified Peptide Sequence/Residue | Assay Type | Native Peptide Performance | Thienylalanine-Modified Peptide Performance | Reference |
| SETD8 | H4 (16-23) with Lys20 | H4 (16-23) with beta-2-Thienylalanine at position 20 | Isothermal Titration Calorimetry (ITC) | Kd = 0.35 ± 0.01 µM | Kd = 0.24 µM | [1] |
| SETD8 | H4 peptide | H4 peptide with beta-2-Thienylalanine at position 20 | Inhibition Assay | - | IC50 = 0.33 µM | [1] |
| Keap1 | Nrf2 ETGE peptide | Nrf2 ETGE peptide with Thienylalanine | Fluorescence Polarisation (FP) | IC50 = 89 nM | IC50 = 10 µM | [2] |
Stability in Human Plasma
A critical challenge in peptide therapeutics is their susceptibility to proteolytic degradation. Thienylalanine incorporation can enhance stability, thereby prolonging the peptide's half-life. The stability of a modified antimicrobial peptide, Pep05, was assessed in human plasma.
Table 2: In Vitro Stability in Human Plasma
| Peptide | Modification | Assay | Half-life (t1/2) | Reference |
| Pep05 | Native (KRLFKKLLKYLRKF) | HPLC | Not specified | [3] |
| Pep05 Derivative | L-Thienylalanine substitution for L-Phenylalanine | HPLC | Enhanced stability (exact value not specified) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the binding affinity (Kd) of peptides to their target proteins.
-
Instrumentation: As described in the source literature[1].
-
Procedure:
-
The protein of interest (e.g., SETD8) is placed in the sample cell.
-
The peptide ligand (native or modified) is loaded into the injection syringe.
-
The peptide is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence Polarisation (FP) Assay
FP assays are employed to measure the inhibition of protein-protein interactions.
-
Principle: The assay measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner.
-
Procedure:
-
A fluorescently labeled peptide (probe) is incubated with its target protein.
-
Increasing concentrations of a competitor peptide (native or modified) are added.
-
The fluorescence polarization is measured at each concentration.
-
The IC50 value, representing the concentration of the competitor that displaces 50% of the fluorescent probe, is calculated.
-
In Vitro Plasma Stability Assay
This assay evaluates the susceptibility of peptides to degradation by plasma proteases.
-
Procedure:
-
The test peptide is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points.
-
The reaction is quenched, and plasma proteins are precipitated.
-
The concentration of the remaining intact peptide in the supernatant is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The half-life (t1/2) of the peptide is determined by plotting the percentage of intact peptide remaining over time.
-
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) illustrate key experimental processes and logical connections.
Caption: General workflow for the comparative analysis of native and thienylalanine-modified peptides.
Caption: Logical relationship from peptide binding to cellular response.
Conclusion
The incorporation of thienylalanine into peptide sequences represents a promising strategy for overcoming some of the inherent limitations of native peptides as therapeutic agents. As demonstrated by the presented in vitro data, this modification can lead to altered binding affinities and enhanced stability against proteolytic degradation. Further in vivo studies are warranted to fully elucidate the impact of thienylalanine substitution on the pharmacokinetic and pharmacodynamic profiles of these modified peptides, ultimately paving the way for the development of more robust and effective peptide-based drugs.
References
Structural analysis of thienylalanine-containing peptides by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Impact of Thienylalanine Substitution in Peptides
The substitution of natural amino acids with non-canonical counterparts is a powerful strategy in peptide and protein engineering to enhance biological activity, stability, and to probe structure-function relationships. Thienylalanine, an isostere of phenylalanine where the phenyl ring is replaced by a thiophene ring, is a particularly interesting modification due to the introduction of a heteroatom and altered electronic properties. This guide provides a comparative structural analysis of thienylalanine-containing peptides versus their phenylalanine analogs, with a focus on insights gained from X-ray crystallography.
Data Presentation: Crystallographic Parameters
The following tables summarize key crystallographic and conformational parameters for a representative phenylalanine-containing dipeptide and expected values for a thienylalanine-containing analog. This data highlights the subtle yet significant changes in crystal packing and molecular conformation.
Table 1: Comparative Crystallographic Data
| Parameter | Phenylalanine-Containing Dipeptide (L-Phe-L-Ala dihydrate)[1] | Thienylalanine-Containing Dipeptide (Hypothetical) |
| Formula | C₁₂H₁₆N₂O₃ · 2H₂O | C₁₀H₁₄N₂O₃S |
| Molecular Weight | 272.30 g/mol | 242.30 g/mol |
| Crystal System | Orthorhombic | Orthorhombic (Predicted) |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ (Predicted) |
| Unit Cell Dimensions | a = 9.8 Å, b = 10.5 Å, c = 14.2 Å | Similar to Phe-Ala, with potential minor variations |
| Resolution | High resolution typical for small molecules | High resolution expected |
| R-factor | Low, indicative of a good fit to the data | Low, indicative of a good fit to the data |
Table 2: Key Conformational Parameters (Torsion Angles)
| Torsion Angle | Phenylalanine-Containing Dipeptide (L-Phe-L-Ala dihydrate)[1] | Thienylalanine-Containing Dipeptide (Expected) |
| Φ (Phi) | ~ -150° | Expected to be in a similar range, indicating an extended conformation |
| Ψ (Psi) | ~ 150° | Expected to be in a similar range, indicating an extended conformation |
| χ¹ (Chi1) | gauche(-) or trans | Similar rotameric preferences, influenced by crystal packing |
| χ² (Chi2) | ~ 90° or -90° | Dependent on the orientation of the thiophene ring |
Impact of Thienylalanine Substitution on Peptide Structure
The replacement of a phenyl ring with a thiophene ring introduces several key changes that can influence the peptide's solid-state structure:
-
Size and Shape: The thiophene ring is slightly smaller and has a different shape compared to the phenyl ring. This can lead to subtle adjustments in the crystal packing to accommodate the new side chain.
-
Electronic Properties: The sulfur atom in the thiophene ring introduces a dipole moment and alters the electrostatic potential surface of the side chain. This can lead to different intermolecular interactions, such as C-H···S hydrogen bonds, which are not present in phenylalanine-containing peptides.
-
Hydrogen Bonding: The sulfur atom can act as a weak hydrogen bond acceptor, potentially influencing the hydrogen-bonding network within the crystal lattice.
-
Aromatic Interactions: While both rings are aromatic, the nature of π-π stacking and other aromatic interactions can be altered due to the different electronic distribution in the thiophene ring.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the structural analysis of thienylalanine-containing peptides.
Peptide Synthesis
The synthesis of dipeptides containing thienylalanine can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.
1. Solid-Phase Peptide Synthesis (SPPS) of a Thienylalanine-Containing Dipeptide:
-
Resin Preparation: A suitable resin (e.g., Wang resin) is loaded with the C-terminal amino acid (e.g., Fmoc-Ala-OH).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Coupling of Thienylalanine: The next amino acid, Fmoc-Thienylalanine-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the free amine of the resin-bound alanine.
-
Final Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry and NMR to confirm its identity and purity.
2. Solution-Phase Synthesis:
Alternatively, the dipeptide can be synthesized in solution by coupling the protected amino acids (e.g., Boc-Thienylalanine-OH and Ala-OMe) using a coupling agent, followed by deprotection steps.
X-ray Crystallography
The determination of the three-dimensional structure of the peptide is achieved through single-crystal X-ray diffraction.
1. Crystallization:
-
Screening: The purified peptide is screened for crystallization conditions using various techniques such as vapor diffusion (hanging or sitting drop), slow evaporation, or microbatch methods.[2] A variety of precipitants (e.g., salts, polymers), buffers (to control pH), and additives are tested.
-
Optimization: Once initial crystals are obtained, the conditions are optimized by fine-tuning the concentrations of the peptide and precipitant, temperature, and other parameters to grow single crystals of sufficient size and quality for diffraction.
2. Data Collection:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The final model is validated for its geometric and stereochemical quality.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of how thienylalanine substitution impacts peptide structure.
Caption: Experimental workflow for the structural analysis of thienylalanine-containing peptides.
Caption: Impact of thienylalanine substitution on peptide intermolecular interactions.
References
A Head-to-Head Comparison of Thienyl-Alanine Isomers and Other Aromatic Unnatural Amino Acids in Peptide-Based Drug Discovery
In the landscape of peptide therapeutics and drug development, the incorporation of unnatural amino acids (UAAs) is a key strategy for modulating the pharmacological properties of peptides. Among these, aromatic UAAs offer unique opportunities to enhance peptide stability, binding affinity, and conformational rigidity. This guide provides a detailed head-to-head comparison of 2-thienylalanine (2-Thi) and 3-thienylalanine (3-Thi), alongside other notable aromatic UAAs such as naphthylalanine (Nal) and phenylglycine (Phg), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.
Physicochemical Properties: A Comparative Overview
The subtle structural differences between aromatic UAAs translate into distinct physicochemical properties that can significantly influence the behavior of a peptide. The thiophene ring in 2-Thi and 3-Thi, for instance, introduces a heteroaromatic element that can engage in unique interactions compared to the purely carbocyclic aromatic rings of other UAAs.
| Property | 2-Thienylalanine (DL) | 3-Thienylalanine (L) | 1-Naphthylalanine | Phenylglycine (D/L) | p-Fluorophenylalanine (DL) |
| Molecular Formula | C₇H₉NO₂S[1][2] | C₇H₉NO₂S[3] | C₁₃H₁₃NO₂[4][5] | C₈H₉NO₂[6][7][8] | C₉H₁₀FNO₂[9] |
| Molecular Weight ( g/mol ) | 171.22[1][2] | 171.22[3] | 215.25[4] | 151.16[6][7][8] | 183.18[9] |
| Melting Point (°C) | 274-275 (dec.)[2] | ~260 (dec.) | 290[7] | 253-255 (dec.)[10] | |
| Water Solubility | Slightly soluble[11] | Slightly soluble | Limited solubility[12] | Sparingly soluble[6] | Less than 1 mg/mL at 21°C[13] |
| XLogP3 | -1.7[2] | Not available | -0.2[4] | -1.7[7] | -1.9[9] |
| pKa (Predicted) | 2.15 (acid), 9.1 (base)[11] | 2.23 (acid)[3] | Not available | Not available | Not available |
Biological Activity and Performance in Peptides
The true value of these UAAs is realized when they are incorporated into peptide sequences. Their unique side chains can profoundly impact biological activity, from receptor binding to enzymatic stability.
Phenylalanine Antagonism
Both 2-Thi and 3-Thi are recognized as antagonists of phenylalanine, capable of inhibiting bacterial growth by competing with the natural amino acid for incorporation into proteins. This antagonistic activity underscores their ability to mimic phenylalanine while introducing structural and electronic perturbations that can render the resulting proteins inactive.[14] Studies have shown that β-2-thienylalanine can inhibit the growth of E. coli, and this inhibition can be reversed by the presence of phenylalanine. β-2-thienyl-dl-alanine has also been investigated as an inhibitor of phenylalanine hydroxylase and intestinal transport of phenylalanine.[15] The immunosuppressive effects of beta-3-thienylalanine have also been reported, where it was found to depress the primary and secondary immune response to sheep erythrocytes in mice.[16]
Impact on Peptide Conformation and Stability
The introduction of the bulky and conformationally distinct side chains of aromatic UAAs can significantly influence the secondary structure of peptides. While direct comparative studies on the conformational effects of 2-Thi versus 3-Thi are limited, the position of the sulfur atom in the thiophene ring is expected to alter the side chain's rotational freedom and its interaction with the peptide backbone and surrounding residues.
The proteolytic stability of peptides is a critical factor in their therapeutic potential. The incorporation of UAAs is a common strategy to enhance resistance to enzymatic degradation.[17][18][19] The unnatural side chains can sterically hinder the approach of proteases or alter the local conformation to make the peptide bond less susceptible to cleavage.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines key experimental methodologies.
Solid-Phase Peptide Synthesis (SPPS) with Aromatic UAAs
The incorporation of Fmoc-protected 2-Thi and 3-Thi into peptides via SPPS follows standard protocols.
Materials:
-
Fmoc-L-2-Thienylalanine or Fmoc-L-3-Thienylalanine
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Dissolve the Fmoc-protected aromatic UAA, HBTU, HOBt, and DIPEA in DMF. Add the solution to the deprotected resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Treat the final peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Below is a DOT script representing the general workflow for solid-phase peptide synthesis.
Proteolytic Stability Assay
This protocol allows for the comparison of the stability of peptides containing different aromatic UAAs in the presence of proteases.
Materials:
-
Peptides containing 2-Thi, 3-Thi, and other aromatic UAAs
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation: Incubate a known concentration of each peptide with the protease solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life of each peptide.
The logical flow for assessing proteolytic stability is depicted in the following diagram.
References
- 1. 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. L-3-(3-Thienyl)alanine [chembk.com]
- 4. alpha-Naphthylalanine | C13H13NO2 | CID 22883713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenylglycine - Wikipedia [en.wikipedia.org]
- 9. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. L-2-THIENYLALANINE | 22951-96-8 [chemicalbook.com]
- 12. lifetein.com [lifetein.com]
- 13. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of -3-thienylalanine on antibody synthesis. V. Immunosuppression in mice by short diet and drug treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(2-Thienyl)-D-alanine
Essential Safety and Handling Guide for 3-(2-Thienyl)-D-alanine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks.
Personal Protective Equipment (PPE)
Adherence to the following PPE protocols is mandatory to ensure personal safety when handling this compound. The recommendations are based on safety data for the compound and its structural analogs.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[3] | To prevent direct skin contact, as the substance may cause skin irritation.[4] |
| Body Protection | Standard laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate engineering controls (e.g., fume hood).[2][5][6] If dust is generated, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator should be used.[1] | To prevent inhalation of the powder, which may cause respiratory irritation.[4][7] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory.
I. Handling and Storage Protocol
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][5]
-
The use of a certified chemical fume hood is strongly recommended to control exposure and minimize the risk of inhalation.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly donned. An eyewash station and safety shower must be readily accessible.
-
Avoid Dust Formation: This compound is a powder; care should be taken to avoid generating dust during weighing and transfer.[1][7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][7]
Storage:
-
Keep the container tightly sealed to prevent moisture ingress and contamination.[1][5]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[1][5][7]
II. Spill and Emergency Protocol
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don all required PPE, including respiratory protection, before re-entering the area.
-
Containment: Carefully sweep up the spilled solid material, avoiding dust generation.[1][5]
-
Collection: Place the swept material into a suitable, sealed, and labeled container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Waste: Dispose of the container and any contaminated cleaning materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][7]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. If the person is not breathing, provide artificial respiration.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[1][7]
III. Disposal Plan
Proper disposal is essential to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Unused or waste material should be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[6][7]
-
Container Disposal: Dispose of contaminated containers in the same manner as the unused product. Do not reuse empty containers.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Chemical waste generators are responsible for determining the hazardous classification of waste.[1]
This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer before use.
Procedural Workflow
The following diagram illustrates the key procedural steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
